2-Methyl-2-morpholinopropanal
Description
Properties
IUPAC Name |
2-methyl-2-morpholin-4-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,7-10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWILHZQYNPQALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377236 | |
| Record name | 2-methyl-2-morpholinopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16042-91-4 | |
| Record name | 2-methyl-2-morpholinopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(morpholin-4-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-2-morpholinopropanal CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available chemical and physical data for 2-Methyl-2-morpholinopropanal (CAS Number: 16042-91-4). This compound is a morpholine derivative of a substituted propanal. Based on available public information, this chemical is primarily classified as a building block or intermediate in organic synthesis. There is currently a lack of extensive published data regarding its applications in drug development, specific biological activities, or its role in signaling pathways. This document compiles the known structural and property information.
Chemical Identity and Structure
The fundamental details of this compound are summarized below. The chemical structure consists of a propanal backbone substituted at the second carbon with two methyl groups and a morpholine ring attached via its nitrogen atom.
Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 16042-91-4 |
| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propanal[1] |
| Molecular Formula | C₈H₁₅NO₂[1] |
| SMILES | O=CC(C)(C)N1CCOCC1[1] |
| Synonyms | This compound, 2-methyl-2-(4-morpholinyl)propanal, 4-Morpholineacetaldehyde, α,α-dimethyl- |
Physicochemical Properties
The known physical and chemical properties of this compound are limited. The data presented here is aggregated from chemical supplier databases.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | [1] |
| Boiling Point | 99-100 °C (at 14 Torr) | ChemicalBook |
| Density | 1.024 g/cm³ (at 24 °C) | ChemicalBook |
| Purity | ≥95% | AChemBlock[1] |
| Physical Form | Solid | ChemicalBook |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | ChemicalBook |
Experimental Data and Protocols
Detailed experimental protocols for the synthesis or use of this compound are not widely published in peer-reviewed literature. The compound is available commercially, suggesting established synthesis routes exist. A plausible conceptual synthesis pathway is outlined below.
Conceptual Synthesis Workflow
A potential method for the synthesis of this compound is the aminomethylation of isobutyraldehyde with morpholine and formaldehyde, a variant of the Mannich reaction.
Figure 2: Conceptual workflow for the synthesis of this compound.
Methodology
-
Reaction Setup : Isobutyraldehyde, morpholine, and an aqueous solution of formaldehyde would be combined in a suitable solvent. The reaction may be catalyzed by a weak acid or base.
-
Reaction Execution : The mixture would be stirred, potentially with heating, for a duration sufficient to allow for the formation of the product. Reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation : Upon completion, the reaction mixture would be subjected to a standard aqueous workup. This typically involves extraction with an organic solvent, followed by washing of the organic phase to remove unreacted starting materials and catalyst.
-
Purification : The crude product obtained after removal of the solvent would be purified, likely via vacuum distillation or column chromatography, to yield the final this compound.
Note: This is a generalized, conceptual protocol. Specific experimental conditions such as solvent, temperature, reaction time, and purification methods would require optimization.
Biological Activity and Signaling Pathways
A comprehensive search of scientific and patent literature did not yield any information on the biological activity of this compound. There are no published studies that describe its interaction with biological targets, its mechanism of action, or its involvement in any signaling pathways. Therefore, no diagrams for signaling pathways can be provided. Its structural features do not immediately suggest a specific pharmacological target without further empirical data.
Conclusion
This compound is a chemical compound with the CAS number 16042-91-4. Its primary utility, based on the limited available information, appears to be as an intermediate in organic synthesis. While its physicochemical properties are partially documented by chemical suppliers, there is a significant gap in the public domain regarding its synthesis, experimental protocols, and particularly its biological or pharmacological profile. For professionals in drug development, this compound represents a potential scaffold or building block, but its utility would need to be determined through primary research, as there is no existing data to suggest a current application in this field.
References
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-morpholinopropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the plausible synthetic pathway for 2-Methyl-2-morpholinopropanal, a molecule of interest in organic synthesis and drug discovery. Due to the absence of a specific, published protocol for this exact compound, this document outlines a representative synthetic method based on the well-established Mannich reaction. The guide includes a proposed reaction scheme, detailed experimental protocols, and requisite safety information. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in the field.
Introduction
This compound is an alpha-amino aldehyde containing a morpholine moiety. Such structures are of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of the aldehyde group and the favorable pharmacokinetic properties often imparted by the morpholine ring. While specific literature on the synthesis of this compound is scarce, its structure strongly suggests a synthesis via a Mannich-type reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, isobutyraldehyde), an amine (morpholine), and a non-enolizable aldehyde (formaldehyde or a synthetic equivalent). This guide will detail a proposed synthetic route based on this reaction, providing a comprehensive, albeit theoretical, framework for its preparation.
Proposed Synthetic Pathway: The Mannich Reaction
The most probable route for the synthesis of this compound is the Mannich reaction between isobutyraldehyde, morpholine, and a formaldehyde equivalent. The reaction proceeds through the formation of an enamine intermediate from isobutyraldehyde and morpholine, which then reacts with an Eschenmoser's salt-like reagent or a pre-formed iminium ion from formaldehyde and morpholine.
Reaction Scheme
The overall proposed reaction is as follows:
Caption: Proposed one-pot Mannich reaction for the synthesis of this compound.
Mechanism Overview
The reaction mechanism can be conceptualized in the following logical steps:
Caption: Logical workflow of the proposed Mannich reaction mechanism.
Experimental Protocols
The following is a detailed, representative experimental protocol for the synthesis of this compound. This protocol is constructed based on general principles of the Mannich reaction and has not been experimentally validated.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (approx.) |
| Isobutyraldehyde | 72.11 | 10.8 g (13.7 mL) | 0.15 |
| Morpholine | 87.12 | 8.7 g (8.7 mL) | 0.10 |
| Paraformaldehyde | (30.03)n | 3.0 g | 0.10 (as CH₂O) |
| Dioxane (anhydrous) | 88.11 | 100 mL | - |
| Acetic Acid (glacial) | 60.05 | 1 mL | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |
| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add morpholine (8.7 g, 0.10 mol), paraformaldehyde (3.0 g, 0.10 mol), and anhydrous dioxane (50 mL).
-
Iminium Ion Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Enamine Formation and Reaction: Add isobutyraldehyde (10.8 g, 0.15 mol) and glacial acetic acid (1 mL) to the flask. Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Quantitative Data (Predicted)
The following table summarizes the predicted quantitative data for the synthesis. Yields are estimates based on typical Mannich reactions.
| Parameter | Predicted Value/Data |
| Theoretical Yield | 15.7 g |
| Estimated Practical Yield | 9.4 - 12.6 g (60-80%) |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (predicted) | 70-75 °C at 10 mmHg |
| ¹H NMR (CDCl₃, predicted) | δ 9.5 (s, 1H, CHO), 2.4-2.6 (m, 4H, N-CH₂), 3.6-3.8 (m, 4H, O-CH₂), 1.1 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, predicted) | δ 205 (CHO), 67 (O-CH₂), 60 (C-N), 50 (N-CH₂), 22 (C(CH₃)₂) |
| IR (neat, predicted, cm⁻¹) | 2970, 2860, 2710 (C-H), 1725 (C=O), 1115 (C-O-C) |
| MS (EI, predicted m/z) | 157 (M⁺), 128 (M⁺ - CHO), 100 (Morpholine fragment) |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Isobutyraldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Paraformaldehyde: Flammable solid. Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation. Suspected of causing genetic defects and cancer.
-
Dioxane: Highly flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This technical guide presents a detailed, albeit representative, methodology for the synthesis of this compound via a Mannich-type reaction. The provided information, including the proposed experimental protocol, quantitative data, and workflow diagrams, is intended to serve as a valuable resource for researchers in organic synthesis and drug development. It is important to reiterate that this protocol is based on established chemical principles and may require optimization for practical application. Standard laboratory safety procedures should be strictly followed during any experimental work.
An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-2-morpholinopropanal and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound initially specified as "2-Methyl-2-morpholinopropanal" is more accurately identified in scientific literature and chemical databases as 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one , commonly referred to as MMMP or MTMP. This guide will address the mechanism of action based on its classification as a synthetic cathinone. Currently, there is a significant lack of specific pharmacological data for MMMP in publicly available research. Therefore, this guide will focus on the well-established mechanism of action for the broader class of synthetic cathinones, supplemented with general experimental protocols for how such data would be determined.
Introduction: The Emergence of a Novel Psychoactive Substance
2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP) is a compound that has transitioned from its use as a commercial photoinitiator in polymerization processes to a substance of concern as a novel psychoactive substance (NPS). Structurally, MMMP possesses a cathinone backbone, placing it in a class of compounds known for their psychostimulant effects. The United Nations Office on Drugs and Crime (UNODC) has classified it as a synthetic cathinone.[1] This guide provides a detailed overview of the presumed mechanism of action of MMMP based on its chemical class, outlines the experimental procedures used to characterize such compounds, and presents the current state of knowledge.
Core Mechanism of Action: Targeting Monoamine Transporters
The primary mechanism of action for synthetic cathinones is the modulation of monoamine neurotransmitter systems in the central nervous system. These compounds act as potent inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking these transporters, synthetic cathinones prevent the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.
This elevated synaptic availability of monoamines is responsible for the characteristic psychostimulant effects, which can include increased energy, euphoria, and alertness. Synthetic cathinones can be broadly categorized into two main functional groups based on their interaction with monoamine transporters:
-
"Blockers" (or Inhibitors): These compounds, similar to cocaine, bind to the transporter protein and physically obstruct the reuptake of the neurotransmitter.
-
"Releasers" (or Substrates): These compounds, akin to amphetamines, are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a non-vesicular release of neurotransmitters into the synapse.
The specific interaction of MMMP (as a "blocker" or "releaser") with DAT, NET, and SERT has not been explicitly detailed in the available scientific literature. However, its structural similarity to other synthetic cathinones strongly suggests that its psychoactive effects are mediated through the inhibition of these monoamine transporters.
Signaling Pathways
The interaction of synthetic cathinones with monoamine transporters initiates a cascade of downstream signaling events. The following diagram illustrates the general signaling pathway affected by these compounds.
Caption: General signaling pathway of synthetic cathinones at a dopaminergic synapse.
Quantitative Data on Monoamine Transporter Inhibition
A critical aspect of understanding the mechanism of action of any psychoactive compound is to quantify its interaction with its molecular targets. This is typically done by determining the binding affinity (Ki) and the functional potency (IC50) of the compound at the DAT, NET, and SERT.
As of the latest literature review, specific Ki or IC50 values for 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP) at the dopamine, norepinephrine, and serotonin transporters are not available in published scientific papers.
To illustrate how such data is typically presented, the following table provides a template that would be used to summarize these key pharmacological parameters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| MMMP | N/A | N/A | N/A | N/A | N/A | N/A |
| Reference Compound A | Value | Value | Value | Value | Value | Value |
| Reference Compound B | Value | Value | Value | Value | Value | Value |
N/A: Data not available in the current scientific literature.
Experimental Protocols
The following sections detail the standardized experimental protocols that are generally employed by researchers to determine the binding affinity and functional inhibition of novel psychoactive substances like MMMP at monoamine transporters.
Radioligand Binding Assays for Determining Transporter Affinity (Ki)
These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of MMMP for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Test compound: 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of MMMP in the assay buffer.
-
Dilute the radioligand to a final concentration at or below its Kd.
-
Prepare a high concentration of a known inhibitor for each transporter to determine non-specific binding (e.g., 10 µM cocaine for DAT).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + known inhibitor), and competitor binding (membranes + radioligand + varying concentrations of MMMP).
-
-
Incubation:
-
Add the appropriate components to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the MMMP concentration.
-
Determine the IC50 value (the concentration of MMMP that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays for Determining Functional Potency (IC50)
These assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of MMMP for the functional activity of DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.
-
Test compound: 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP).
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
Wash buffer (ice-cold uptake buffer).
-
Lysis buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
-
Pre-incubation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of MMMP or a known inhibitor (for non-specific uptake) for a short period (e.g., 10-20 minutes).
-
-
Uptake Initiation:
-
Add the radiolabeled neurotransmitter to each well to initiate uptake.
-
Incubate for a short period (e.g., 5-15 minutes) at a controlled temperature.
-
-
Uptake Termination:
-
Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the MMMP concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.
Conclusion and Future Directions
2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (MMMP) is a synthetic cathinone that is presumed to exert its psychoactive effects through the inhibition of monoamine transporters (DAT, NET, and SERT). While this general mechanism of action is well-established for the cathinone class, a significant gap in knowledge exists regarding the specific pharmacological profile of MMMP. There is a pressing need for in-depth research to quantify the binding affinities and functional potencies of MMMP at these transporters. Such data are crucial for understanding its psychoactive properties, abuse potential, and potential toxicity. The experimental protocols outlined in this guide provide a clear framework for researchers to undertake these necessary investigations. Future studies should focus on generating this quantitative data to provide a more complete picture of the mechanism of action of this emerging novel psychoactive substance.
References
Discovery and history of 2-Methyl-2-morpholinopropanal
For the attention of Researchers, Scientists, and Drug Development Professionals.
Chemical and Physical Properties
2-Methyl-2-morpholinopropanal is a morpholine derivative available from various chemical suppliers. The quantitative data available for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 16042-91-4 | Chemical Suppliers |
| Molecular Formula | C₈H₁₅NO₂ | Chemical Suppliers |
| Molecular Weight | 157.21 g/mol | Chemical Suppliers |
| Physical State | Reported as both liquid and solid | Chemical Suppliers |
| Purity | Typically offered at ≥95% | Chemical Suppliers |
Note: Conflicting data exists regarding the physical state of this compound. Researchers should consult the supplier's certificate of analysis for specific batch information.
Application in Synthesis
This compound has been identified as a reagent in the synthesis of investigational tyrosine kinase inhibitors. Specifically, it has been utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are of interest in the treatment of autoimmune diseases and B-cell malignancies.
Experimental Protocol: Synthesis of a BTK Inhibitor Intermediate
The following protocol is adapted from patent literature and describes a reaction in which this compound is a key reactant.
Reaction: Synthesis of a substituted pyrrolidine intermediate.
Materials:
-
This compound (75 mg, 0.48 mmol)
-
Pyrrolidine (0.6 mL)
-
Dichloromethane (DCM) (4 mL + 20 mL for dilution)
-
Chloro(trimethyl)silane (0.4 mL)
-
Aqueous Sodium Bicarbonate (aq. NaHCO₃) (20 mL)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (75 mg, 0.48 mmol) and pyrrolidine (0.6 mL) in dichloromethane (4 mL) at room temperature, slowly add chloro(trimethyl)silane (0.4 mL) dropwise.
-
Allow the reaction to proceed for 1 hour.
-
Dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with aqueous sodium bicarbonate (20 mL).
-
Dry the organic layer over sodium sulfate (Na₂SO₄).
-
Filter the mixture.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue via Preparative Thin-Layer Chromatography (Prep-TLC) to yield the desired product.
Visualized Experimental Workflow
The following diagram illustrates the key steps of the experimental protocol described above.
Signaling Pathways
There is no available information to suggest that this compound has a direct biological effect or is involved in any signaling pathways. Its documented utility is as a synthetic building block.
Conclusion
This compound is a commercially available reagent with a documented role in the synthesis of complex molecules for pharmaceutical research, particularly in the creation of BTK inhibitors. While comprehensive data on its intrinsic properties are limited, its utility as a synthetic intermediate is established. Researchers employing this compound should rely on supplier-specific data for physical and chemical properties and adhere to established laboratory safety protocols.
Spectroscopic and Spectrometric Profiling of 2-Methyl-2-morpholinopropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectroscopic and spectrometric data for 2-Methyl-2-morpholinopropanal (CAS No. 16042-91-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its functional groups. Detailed, generalized experimental protocols for the acquisition of such data for aldehydic compounds are also presented to facilitate laboratory investigation.
Chemical Structure and Expected Spectroscopic Features
This compound possesses a unique structure combining an aldehyde, a tertiary amine within a morpholine ring, and a quaternary carbon. These features will give rise to a distinct spectroscopic fingerprint.
Diagram of this compound Structure
Caption: Molecular structure of this compound highlighting key carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the morpholine ring protons, and the methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) | 1H |
| Morpholine (-N-CH₂-CH₂-O-) | 3.5 - 3.8 | Triplet (t) or Multiplet (m) | 4H |
| Morpholine (-N-CH₂-CH₂-O-) | 2.4 - 2.8 | Triplet (t) or Multiplet (m) | 4H |
| Methyl (-C(CH₃)₂) | 1.0 - 1.5 | Singlet (s) | 6H |
Expected ¹³C NMR Data
The carbon NMR spectrum will be characterized by a downfield signal for the aldehyde carbonyl carbon and signals for the aliphatic carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (-CHO) | 190 - 205 |
| Morpholine (-N-CH₂-CH₂-O-) | 65 - 75 |
| Morpholine (-N-CH₂-CH₂-O-) | 45 - 55 |
| Quaternary Carbon (-C(CH₃)₂) | 40 - 50 |
| Methyl Carbons (-C(CH₃)₂) | 20 - 30 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 0-220 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the C-N and C-O bonds of the morpholine ring.
Expected IR Absorption Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2850 - 2750 (often two bands) | Medium |
| C=O stretch (aldehyde) | 1740 - 1720 | Strong |
| C-N stretch (amine) | 1250 - 1020 | Medium |
| C-O stretch (ether) | 1150 - 1085 | Strong |
| C-H bend (alkane) | 1470 - 1365 | Medium |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 157 | [M]⁺ (Molecular Ion) | - |
| 128 | [M - CHO]⁺ | Loss of the formyl radical |
| 100 | [M - C(CH₃)₂CHO]⁺ | Cleavage of the bond between the quaternary carbon and the morpholine ring |
| 86 | [Morpholine - H]⁺ | Fragmentation of the morpholine ring |
| 57 | [C(CH₃)₂CHO]⁺ | Cleavage of the bond between the quaternary carbon and the morpholine ring |
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
Sample Introduction (Direct Inlet or GC-MS):
-
Direct Inlet: A small amount of the sample is placed in a capillary tube and introduced directly into the ion source. The sample is heated to induce vaporization.
-
Gas Chromatography (GC-MS): The sample is dissolved in a volatile solvent and injected into the GC. The compound is separated from the solvent and other impurities before entering the mass spectrometer.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 150-250 °C
-
Mass Range: 40-400 amu
-
Scan Speed: 1 scan/second
Workflow and Data Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.
Technical Guide: Physicochemical Properties and Analytical Methodologies for 2-Methyl-2-morpholinopropanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2-Methyl-2-morpholinopropanal (CAS No. 16042-91-4). It also outlines comprehensive experimental protocols for the determination of melting and boiling points, and presents generalized analytical workflows relevant to morpholine-containing compounds.
Physical Properties of this compound
Data regarding the physical properties of this compound is limited. However, available information indicates the following:
| Property | Value | Source |
| Boiling Point | 99-100 °C (at 14 Torr) | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Molecular Formula | C8H15NO2 | [1][2][3] |
| Formula Weight | 157.21 | [1][2][3] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered solid organic compound is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a high-boiling point liquid (e.g., mineral oil or silicone oil) to ensure uniform heating.
-
Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the solid first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample. A pure compound will typically exhibit a sharp melting point range of 1-2°C.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key characteristic used for identification and assessing purity.
Methodology: Distillation Method
-
Apparatus Setup: A small volume (at least 5 mL) of the organic liquid is placed in a distilling flask. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Methodology: Capillary Method (for small quantities)
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or similar apparatus.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not documented, the morpholine moiety is a significant scaffold in medicinal chemistry. Morpholine-containing compounds are known to interact with various biological targets, including kinases involved in cell cycle regulation.
Generalized Signaling Pathway for Morpholine-Containing Kinase Inhibitors
Morpholine derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is often overactivated in cancer.
Caption: PI3K/mTOR signaling pathway with hypothetical inhibition by a morpholine compound.
Generalized Experimental Workflow for Morpholine Derivative Analysis
The analysis of morpholine and its derivatives in various matrices often involves derivatization followed by chromatographic separation and detection.
Caption: General workflow for the analysis of morpholine derivatives by GC-MS.
References
Potential Applications of 2-Methyl-2-morpholinopropanal in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-morpholinopropanal, a tertiary α-amino aldehyde, is a versatile building block with significant potential in organic synthesis. Its unique structural features, combining a sterically hindered aldehyde with a morpholine moiety, offer intriguing possibilities for the construction of complex nitrogen-containing molecules. This technical guide explores the core potential applications of this compound, focusing on its utility in key carbon-carbon bond-forming reactions and as a precursor to valuable synthetic intermediates. While direct literature on this specific compound is limited, this guide extrapolates its reactivity based on established principles of α-amino aldehyde chemistry, providing a roadmap for its synthetic exploration.
Chemical Profile
| Property | Value |
| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propanal |
| CAS Number | 16042-91-4 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Structure | (Image of the chemical structure of this compound) |
Note: Physical and spectroscopic data for this compound are not extensively reported in publicly available literature. Researchers should perform standard characterization (NMR, IR, MS) upon synthesis or acquisition.
Potential Synthetic Applications
The reactivity of this compound is primarily dictated by the aldehyde functional group and the adjacent tertiary amine. The morpholine ring, while generally stable, can influence the steric and electronic environment of the reactive center.
Aldol Reactions: Access to Chiral β-Hydroxy-α-amino Acid Derivatives
Tertiary α-amino aldehydes can serve as nucleophilic partners in aldol reactions, particularly in organocatalyzed asymmetric variants. The reaction of this compound with another aldehyde or a ketone is expected to yield a β-hydroxy-α,α-disubstituted aldehyde. These products are valuable precursors to β-hydroxy-α-amino acids, a structural motif present in numerous biologically active compounds.
The presence of the α,α-disubstitution in this compound prevents epimerization at the α-position, which can be a challenge with α-monosubstituted amino aldehydes. The stereochemical outcome of the reaction would be controlled by the chiral catalyst and the facial selectivity of the attack on the acceptor aldehyde.
Caption: Organocatalytic Aldol Reaction Pathway.
Table 1: Representative Data for Organocatalytic Aldol Reactions of α-Amino Aldehydes
| Entry | α-Amino Aldehyde | Acceptor | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| 1 | N,N-Dibenzylamino-propanal | Isovaleraldehyde | (S)-Proline | >20:1 | 99 | 85 |
| 2 | N-Boc-2-phenyl-2-aminoacetaldehyde | Acetone | (S)-2-(Triflylaminomethyl)pyrrolidine | 95:5 | 98 | 92 |
| 3 | N,N-Dibenzyl-2-methylpropanal | Benzaldehyde | (R)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 98:2 | >99 | 78 |
Data presented are for analogous reactions and serve as a predictive reference.
Mannich Reactions: Synthesis of β-Amino Carbonyl Compounds
This compound can potentially act as the aldehyde component in a Mannich reaction. This three-component reaction, involving an amine and a compound with an acidic proton (e.g., a ketone), would lead to the formation of a β-amino-β-(2-methyl-2-morpholinyl) carbonyl compound. Such products, with their high density of functional groups, are valuable intermediates for the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.
Caption: Three-component Mannich Reaction.
Table 2: Representative Data for Mannich Reactions
| Entry | Aldehyde | Amine | Active Methylene Compound | Catalyst | Yield (%) |
| 1 | Formaldehyde | Aniline | Acetophenone | HCl | 85 |
| 2 | Benzaldehyde | p-Anisidine | Cyclohexanone | Proline | 95 |
| 3 | Isobutyraldehyde | Dibenzylamine | Acetone | Sc(OTf)₃ | 88 |
Data presented are for analogous reactions and serve as a predictive reference.
Precursor to Chiral β-Amino Alcohols
The reduction of the aldehyde functionality in this compound provides a straightforward route to 2-methyl-2-morpholinopropan-1-ol. Furthermore, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde would furnish chiral β-amino alcohols with high diastereoselectivity, dictated by the existing stereocenter (if the starting material is chiral) or by chelation control involving the morpholine nitrogen. Chiral β-amino alcohols are privileged structures in medicinal chemistry and are widely used as chiral auxiliaries and ligands in asymmetric synthesis.
Caption: Synthesis of β-Amino Alcohols.
Experimental Protocols (Representative)
The following protocols are adapted from literature procedures for analogous α-amino aldehydes and should be optimized for this compound.
Synthesis of this compound
A potential route to this compound involves the α-amination of isobutyraldehyde with morpholine.
-
Reaction Setup: To a solution of isobutyraldehyde (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or THF) is added morpholine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding enamine.
-
Oxidation: The enamine is then subjected to oxidation. A common method is the use of an electrophilic aminating agent, or a two-step process involving epoxidation followed by ring-opening. For a direct oxidation, a suitable oxidant like m-CPBA could be explored, though this may be low-yielding. A more controlled approach would be the reaction of the enamine with an electrophilic nitrogen source.
-
Work-up and Purification: The reaction is quenched with an appropriate reagent, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Organocatalytic Aldol Reaction (Representative Protocol)
-
Reaction Setup: To a solution of this compound (1.0 eq) and the acceptor aldehyde (1.5 eq) in an appropriate solvent (e.g., DMSO or CH₂Cl₂) at the desired temperature (e.g., 4 °C or -20 °C) is added the chiral organocatalyst (e.g., (S)-proline, 20 mol%).
-
Reaction Monitoring: The reaction is stirred and monitored by TLC until completion.
-
Work-up and Purification: The reaction is quenched, typically by the addition of water or a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.
-
Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess can be determined by chiral HPLC analysis.
Conclusion
This compound emerges as a promising, yet underexplored, building block in organic synthesis. Its structural characteristics suggest a range of potential applications, most notably in the diastereoselective and enantioselective construction of complex nitrogen-containing molecules. The principles outlined in this guide, derived from the established reactivity of α-amino aldehydes, provide a solid foundation for researchers to unlock the synthetic potential of this versatile compound. Further investigation into the specific reactivity and stereodirecting influence of the 2-methyl-2-morpholino moiety is warranted and is expected to reveal novel and efficient synthetic methodologies.
A Precautionary Technical Guide to the Safety and Handling of 2-Methyl-2-morpholinopropanal
Compound Identification and Precautionary Hazard Assessment
Due to the absence of specific toxicological studies on 2-Methyl-2-morpholinopropanal, this assessment is based on its analogue, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, which shares the core 2-methyl-2-morpholino moiety. The primary hazards associated with this analogue are significant and should be presumed for this compound until proven otherwise.
Table 1: Inferred Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Citations |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [3][4] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. | [3][4] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. |[3][4] |
Physical and Chemical Properties
Specific physical and chemical properties for this compound are largely undetermined. The properties of the analogue compound are provided below for general reference.
Table 2: Physical and Chemical Properties of Analogue Compound (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone)
| Property | Value | Citations |
|---|---|---|
| Appearance | White to off-white powder or crystals | [5] |
| Molecular Formula | C₁₅H₂₁NO₂S | [6] |
| Molecular Weight | 279.40 g/mol | [5][6] |
| Melting Point | 74-76 °C | [5][7] |
| Boiling Point | 210 °C at 76 mmHg | [5][7] |
| Flash Point | 165 °C | [4][5] |
| Density | 1.15 g/cm³ |[5] |
Experimental Protocols and Workflows
As no specific experimental data for this compound is available, this section outlines a generalized workflow for the initial safety assessment and handling of an uncharacterized chemical compound in a research setting.
General Workflow for Handling Uncharacterized Compounds
The following diagram illustrates a logical progression for safely handling a novel or poorly characterized substance like this compound.
Safe Handling and Storage
Based on the inferred hazards, stringent handling and storage protocols are required.
Personal Protective Equipment (PPE)
-
Hand Protection : Use impervious gloves (e.g., Butyl rubber, Nitrile rubber). No specific glove material has been tested, so double-gloving may be advisable.[3]
-
Eye/Face Protection : Wear chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or risk of splash, wear protective clothing such as coveralls.
-
Respiratory Protection : Not typically required if handled in a certified chemical fume hood.[3] For procedures outside a fume hood or with potential for aerosolization, a respirator may be necessary.
Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands and skin thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Take precautionary measures against static discharge.[3]
Storage Conditions
-
Store in a tightly closed container in a dry, well-ventilated place.
-
The storage area should be secure and accessible only to authorized personnel ("Store locked up").[4]
-
Keep away from foodstuffs, beverages, and feed.[3]
First Aid and Emergency Procedures
First Aid Measures
-
If Swallowed : Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[4] Symptoms of poisoning may be delayed for several hours; medical observation for at least 48 hours after an accident is recommended.[3]
-
If Inhaled : Move the person to fresh air. Consult a doctor in case of complaints.[3]
-
In Case of Skin Contact : The analogue product does not generally irritate the skin, but it is prudent to wash off with soap and plenty of water.[3]
-
In Case of Eye Contact : Rinse the opened eye for several minutes under running water.[3]
Spill Procedures
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Prevent the substance from entering drains, as it is toxic to aquatic life.[4]
-
Cover drains and collect spillage. Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
Logical Relationships in Chemical Risk Assessment
The decision-making process for handling a chemical with unknown properties follows a clear logical path, starting from data acquisition and ending with operational safety protocols.
Toxicology and Signaling Pathways
There is no information available regarding the specific mechanism of action, toxicokinetics, or biological signaling pathways affected by this compound. The reproductive toxicity identified in the analogue compound (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone) suggests potential interference with developmental or hormonal pathways, but this is purely speculative.[3][4] Studies on the analogue have also shown dose-dependent decreases in cell viability in human monocytes, indicating potential cytotoxicity.[8]
Disposal Considerations
Waste must be disposed of in accordance with local, regional, and national regulations. Given its inferred ecotoxicity, it must not be released into the environment.[3] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.
References
- 1. 16042-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 16042-91-4|this compound|BLD Pharm [bldpharm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cpachem.com [cpachem.com]
- 5. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Supplier | 71868-10-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 6. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 [chemicalbook.com]
- 8. Cytotoxicity of the polymerization agent, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone on human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2-Methyl-2-morpholinopropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-morpholinopropanal. Due to a lack of extensive published quantitative solubility data for this specific compound, this document focuses on predicting its solubility in various solvent classes based on its molecular structure and general chemical principles. Furthermore, it offers detailed experimental protocols for researchers to empirically determine the solubility of this compound. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this compound in their work.
Introduction to this compound
This compound is an organic compound featuring a morpholine ring, a propanal functional group, and a methyl group. Its structure, containing both polar (morpholine and aldehyde groups) and non-polar (methyl and ethyl backbone) moieties, suggests a nuanced solubility profile. The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the carbonyl group of the aldehyde, allows for hydrogen bonding with protic solvents. Understanding the solubility of this compound is crucial for its application in various research and development settings, including as an intermediate in organic synthesis. A patent has noted its use in a reaction involving dichloromethane (DCM), which implies its solubility in this solvent[1].
Predicted Solubility of this compound
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common laboratory solvents. The following table summarizes these predictions. Small, polar organic compounds such as aldehydes are generally soluble in water[2].
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Water, Methanol, Ethanol | Likely Soluble | The morpholine and aldehyde groups can form hydrogen bonds with protic solvents. Small aldehydes are known to be water-soluble[2]. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. |
| Non-Polar Solvents | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule may be too high for significant solubility in non-polar solvents. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | The compound's use in a reaction with DCM suggests solubility[1]. These solvents have moderate polarity. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, experimental determination is necessary. The following are standard methodologies that can be employed.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[3].
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can be employed.
-
Analysis: Quantify the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectroscopy against a calibration curve[4].
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Kinetic Solubility Determination via Turbidimetry
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution upon dilution in an aqueous buffer[4].
Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is incrementally added to an aqueous buffer. The point at which the compound precipitates, indicated by an increase in turbidity, is detected optically[4].
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO)[4].
-
Titration: In a multi-well plate, add the aqueous buffer of interest. Gradually add the stock solution to the buffer while monitoring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.
-
Precipitation Detection: The kinetic solubility is defined as the concentration of the compound at which precipitation is first observed.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Enantioselective Aldol Reactions Catalyzed by Chiral Amines
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1] The development of asymmetric organocatalysis has provided a powerful strategy for controlling the stereochemical outcome of these reactions, often utilizing small, chiral organic molecules as catalysts.[2] While direct protocols for "2-Methyl-2-morpholinopropanal" in aldol reactions are not extensively documented in peer-reviewed literature, this document provides a comprehensive protocol based on the well-established principles of amine-catalyzed aldol reactions. The methodologies presented here are based on analogous systems, such as proline and its derivatives, which operate via a similar enamine-based catalytic cycle.[1][3] These protocols are designed for researchers, scientists, and drug development professionals seeking to perform enantioselective aldol reactions.
Catalytic Cycle: Enamine-Mediated Aldol Reaction
The catalytic cycle for a chiral amine-catalyzed aldol reaction, such as one catalyzed by L-proline, proceeds through an enamine intermediate.[1] The secondary amine of the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks the carbonyl group of an aldehyde acceptor. The catalyst's chiral environment directs this attack to one face of the aldehyde, establishing the stereochemistry of the product. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst for the next cycle.[1]
Caption: Catalytic cycle of a chiral amine-catalyzed aldol reaction.
Experimental Protocols
The following protocols are representative of direct asymmetric aldol reactions catalyzed by chiral secondary amines.
Protocol 1: General Procedure for Small-Scale Asymmetric Aldol Reaction
This protocol is adapted from a general procedure for proline-catalyzed aldol reactions and is suitable for initial screening of reaction conditions.[3]
Materials:
-
Chiral amine catalyst (e.g., (S)-proline)
-
Aldehyde (acceptor)
-
Ketone (donor)
-
Solvent (e.g., Methanol/Water mixture, DMSO, or Acetone)
-
Reaction vial (e.g., 2 mL) with a magnetic stir bar
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a 2 mL reaction vial containing a magnetic stir bar, add the chiral amine catalyst (0.03 mmol, 10-20 mol%).
-
Add the solvent system. For a methanol/water system, 40 µL of methanol and 10 µL of water can be used.[3]
-
Add the ketone (1.5 mmol), followed by the aldehyde (0.3 mmol).
-
Cap the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours).[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the yield, diastereomeric ratio (d.r.) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Gram-Scale Asymmetric Aldol Reaction
This protocol is suitable for scaling up a successful small-scale reaction.[3]
Materials:
-
Chiral amine catalyst (e.g., (S)-proline)
-
Aldehyde (acceptor)
-
Ketone (donor)
-
Solvent (e.g., Methanol/Water mixture)
-
Round-bottom flask (e.g., 250 mL) with a magnetic stir bar
-
Addition funnel or syringe pump
Procedure:
-
In a 250 mL round-bottom flask, dissolve the chiral amine catalyst (10 mmol) in the chosen solvent system (e.g., 13.33 mL methanol and 3.33 mL water).[3]
-
Add the ketone (500 mmol) and stir the mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the aldehyde (100 mmol) to the mixture using an addition funnel or a syringe pump over a period of 45 minutes to 6 hours.[3]
-
Allow the reaction to stir at 0 °C or room temperature until completion, as monitored by TLC.
-
Work-up and purification are performed as described in Protocol 1, adjusting the volumes of solvents and reagents accordingly.
Caption: General experimental workflow for an organocatalyzed aldol reaction.
Data Presentation
The following tables summarize representative data for proline-catalyzed aldol reactions between various aldehydes and ketones, illustrating the typical yields and stereoselectivities that can be achieved.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes [3]
| Entry | Aldehyde | Time (h) | Conversion (%) | d.r. (anti/syn) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 24 | >99 | 92:8 | 95 | >99 |
| 2 | 4-Chlorobenzaldehyde | 48 | 95 | 90:10 | 83 | 96 |
| 3 | Benzaldehyde | 30 | 85 | 90:10 | 78 | 95 |
| 4 | 4-Methoxybenzaldehyde | 72 | 75 | 89:11 | 65 | 94 |
Reaction conditions: Cyclohexanone (5 eq.), aldehyde (1 eq.), (S)-proline (10 mol%), MeOH/H₂O (4:1 v/v), room temperature.
Table 2: Asymmetric Aldol Reaction of Various Ketones with 4-Nitrobenzaldehyde [4]
| Entry | Ketone | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) |
| 1 | Acetone | 24 | 68 | - | 76 |
| 2 | Cyclopentanone | 48 | 95 | 78:22 | 99 |
| 3 | Cyclohexanone | 24 | 97 | 95:5 | >99 |
| 4 | Acetophenone | 72 | 55 | - | 65 |
Reaction conditions: Ketone (5 eq.), 4-nitrobenzaldehyde (1 eq.), (S)-proline (20 mol%), DMSO, room temperature.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Aldehydes and ketones can be volatile and irritating. Handle them with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
The protocols and data provided serve as a comprehensive guide for conducting enantioselective aldol reactions using chiral amine organocatalysts. While specific data for this compound is not available, the principles and procedures outlined here for analogous systems offer a solid foundation for researchers to develop and optimize their own catalytic systems. The high yields and stereoselectivities achievable with organocatalysis make it a valuable tool in modern organic synthesis and drug development.
References
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-2-morpholinopropanal as a Photoinitiator
Disclaimer: There is limited specific scientific literature and quantitative data available for 2-Methyl-2-morpholinopropanal as a photoinitiator. The following application notes and protocols are based on the general principles of Norrish Type I photoinitiators and data from the closely related and well-studied compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP), also known as Irgacure 907. This information is provided for illustrative and comparative purposes. Researchers should conduct their own optimization and characterization for this compound.
Introduction
This compound is an alpha-amino aldehyde compound. Structurally similar to alpha-amino ketones, which are established Norrish Type I photoinitiators, it is expected to function as a photoinitiator for free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2] This class of photoinitiators is crucial for applications in UV-curable coatings, adhesives, inks, and 3D printing resins.[3][4]
Principle of Action: Like other Norrish Type I photoinitiators, this compound is anticipated to undergo alpha-cleavage (α-scission) of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom upon absorption of UV radiation.[1][5][6] This homolytic cleavage generates two radical fragments that can initiate the polymerization of monomers and oligomers.[7]
Physicochemical Properties and Spectroscopic Data
| Property | Value (for MMMP) | Reference |
| Chemical Name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | [4] |
| CAS Number | 71868-10-5 | [8][9] |
| Molecular Formula | C₁₅H₂₁NO₂S | [8] |
| Molecular Weight | 279.4 g/mol | [8] |
| Melting Point | 74-76 °C | [9] |
| UV Absorption Maxima (λmax) | ~232 nm, ~306 nm (in Methanol) | [10] |
| Molar Absorptivity (ε) | Not widely reported | |
| Appearance | White to yellowish powder | [8] |
| Solubility | Soluble in most organic solvents and monomers. Low solubility in water. | [4] |
Mechanism of Photoinitiation
This compound is expected to follow a Norrish Type I photoinitiation mechanism. The process can be summarized in the following steps:
-
Photoexcitation: The photoinitiator molecule absorbs a photon of UV light, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable excited triplet state (T₁).
-
Alpha-Cleavage: From either the excited singlet or triplet state, the molecule undergoes rapid cleavage of the α-carbon-carbonyl bond, generating two primary radical species.
-
Initiation: The resulting free radicals react with monomer units, initiating the polymerization chain reaction.
Diagram: Proposed Norrish Type I Cleavage of this compound
Caption: Photoinitiation and polymerization initiated by this compound.
Experimental Protocols
The following are general protocols for evaluating a new photoinitiator. They are based on common practices in photopolymerization studies and should be adapted for the specific resin system and equipment used.
4.1. Protocol for UV-Vis Spectroscopy
Objective: To determine the UV absorption characteristics of the photoinitiator.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
Prepare a series of dilutions from the stock solution (e.g., 0.05, 0.025, 0.01 mg/mL).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each solution across the UV-Vis spectrum (typically 200-500 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
(Optional) Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at λmax if the molecular weight is known.
4.2. Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the photopolymerization reactivity and kinetics.
Materials:
-
Photoinitiator
-
Monomer or oligomer formulation (e.g., acrylate or methacrylate-based)
-
Photo-DSC instrument equipped with a UV light source
-
Aluminum DSC pans
Procedure:
-
Prepare a photocurable formulation by dissolving a known concentration of this compound in the monomer/oligomer blend (e.g., 0.5-5% by weight).
-
Accurately weigh a small amount of the formulation (5-10 mg) into a DSC pan.
-
Place the pan in the Photo-DSC cell.
-
Equilibrate the sample at the desired starting temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen).
-
Irradiate the sample with a UV light source of known intensity and wavelength.
-
Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
Analyze the data to determine parameters such as induction time, peak maximum time, and total enthalpy of polymerization.
Diagram: Experimental Workflow for Photoinitiator Evaluation
Caption: Workflow for evaluating the performance of a photoinitiator.
Applications
Based on its presumed mechanism, this compound could be applicable in various fields requiring rapid UV curing:
-
Coatings and Varnishes: For wood, plastic, and metal substrates where rapid, tack-free surfaces are required.
-
Printing Inks: In UV-curable inks for various printing processes, offering fast drying times.
-
Adhesives: For bonding applications where UV light can penetrate the bond line.
-
3D Printing: In stereolithography (SLA) and digital light processing (DLP) 3D printing resins.[3]
-
Microelectronics: As a component in photoresists for photolithography.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, dark place away from sources of light and heat to prevent premature polymerization or degradation.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
While direct experimental data for this compound as a photoinitiator is scarce, its chemical structure strongly suggests it will function as a Norrish Type I photoinitiator. Its performance is expected to be influenced by its UV absorption characteristics, the reactivity of the generated radicals, and its solubility in the polymerizable formulation. The provided protocols offer a framework for the systematic evaluation of this compound for various photopolymerization applications. It is recommended that its performance be benchmarked against established photoinitiators like 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP) to ascertain its relative efficiency and suitability for specific applications.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 3. 2-methyl-2-(morpholin-4-yl)propanal 95% | CAS: 16042-91-4 | AChemBlock [achemblock.com]
- 4. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 16042-91-4|this compound|BLD Pharm [bldpharm.com]
- 8. lookchem.com [lookchem.com]
- 9. 71868-10-5 CAS MSDS (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 [chemicalbook.com]
Application Notes and Protocols: Use of 2-Methyl-2-morpholinopropanal in Asymmetric Synthesis
A thorough review of scientific literature and chemical databases indicates that the direct application of 2-Methyl-2-morpholinopropanal as a catalyst or chiral auxiliary in asymmetric synthesis is not well-documented. While the morpholine scaffold is a significant pharmacophore in medicinal chemistry and extensive research exists on the asymmetric synthesis of chiral morpholine derivatives, the specific role of this compound in inducing enantioselectivity in chemical transformations appears to be a novel or underexplored area.
This document, therefore, aims to provide a forward-looking perspective on the potential applications of this compound in asymmetric synthesis based on the known reactivity of structurally similar compounds and general principles of organocatalysis. The protocols and applications described herein are proposed as areas for future research and development.
Introduction: The Potential of Morpholine-Containing Organocatalysts
The morpholine moiety is a prevalent structural motif in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. In the field of asymmetric synthesis, chiral amines, particularly those derived from natural products like proline and cinchona alkaloids, have been extensively used as organocatalysts. The nitrogen atom of the morpholine ring in this compound could potentially act as a Lewis base to activate substrates, a common mechanism in many organocatalytic reactions.
Proposed Asymmetric Applications and Signaling Pathways
Given its structure, this compound could hypothetically be utilized in several types of asymmetric transformations, primarily through its potential conversion into a chiral catalyst or its use as a prochiral substrate.
Hypothetical Application in Enamine Catalysis
A primary avenue for the application of this compound in asymmetric synthesis would be through its conversion to a chiral secondary amine, which could then participate in enamine catalysis. The following workflow outlines this conceptual pathway.
Experimental Protocols (Hypothetical)
The following protocols are provided as a starting point for researchers interested in exploring the potential of this compound in asymmetric synthesis. These are generalized procedures and would require optimization for specific substrates and reactions.
Synthesis of a Chiral Diamine Catalyst from this compound
This protocol outlines a hypothetical synthesis of a chiral diamine that could be used as an organocatalyst.
Workflow Diagram:
Protocol:
-
Reductive Amination:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add (R)-1-phenylethylamine (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction to 0 °C and add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the chiral secondary amine.
-
-
Deprotection:
-
Dissolve the chiral secondary amine in a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the chiral diamine catalyst.
-
Asymmetric Michael Addition (A Proposed Application)
This protocol describes a hypothetical application of the newly synthesized chiral diamine in an asymmetric Michael addition.
Reaction Scheme:
Protocol:
-
To a solution of the chiral diamine catalyst (0.1 eq) in a suitable solvent (e.g., chloroform or toluene) at room temperature, add propanal (2.0 eq).
-
Stir the mixture for 10-15 minutes.
-
Add trans-β-nitrostyrene (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data Summary (Hypothetical)
Since no experimental data exists for the use of this compound in asymmetric synthesis, the following table presents hypothetical data for the proposed Michael addition reaction to illustrate the expected outcomes and parameters for evaluation.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | CHCl₃ | 25 | 24 | 85 | 92 |
| 2 | 5 | CHCl₃ | 25 | 48 | 78 | 90 |
| 3 | 10 | Toluene | 25 | 24 | 88 | 85 |
| 4 | 10 | CH₂Cl₂ | 0 | 72 | 75 | 95 |
Conclusion and Future Outlook
While the direct application of this compound in asymmetric synthesis is not yet established, its structure presents intriguing possibilities for the development of novel organocatalysts. The hypothetical pathways and protocols outlined in this document are intended to serve as a foundation for future research in this area. Experimental validation of these concepts could lead to the discovery of a new class of efficient and stereoselective catalysts for a variety of asymmetric transformations, further expanding the toolkit of synthetic chemists in academia and the pharmaceutical industry. The exploration of this and other readily available morpholine-containing building blocks could unlock new and practical solutions for the synthesis of complex chiral molecules.
Application Notes and Protocols for Reactions Involving 2-Methyl-2-morpholinopropanal and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols related to the synthesis and properties of 2-Methyl-2-morpholinopropanal and a structurally related compound, 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone. Due to the limited availability of detailed experimental data for this compound, this guide uses the extensively documented synthesis of the latter compound as a primary illustrative example.
Compound Properties
A summary of the key physical and chemical properties for both compounds is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16042-91-4 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Boiling Point | 99-100 °C (at 14 Torr) |
| Density | 1.024 g/cm³ (at 24 °C) |
| Appearance | Colorless to light yellow liquid |
| Storage | Inert atmosphere, store in freezer under -20°C |
Table 2: Physicochemical Properties of 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone
| Property | Value | Reference |
| CAS Number | 71868-10-5 | |
| Molecular Formula | C₁₅H₂₁NO₂S | |
| Molecular Weight | 279.40 g/mol | |
| Melting Point | 74-76 °C | |
| Boiling Point | 210 °C (at 76 mmHg) | [1] |
| Density | 1.15 g/cm³ | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Purity | >98.0% |
Experimental Protocols
General Synthetic Approach for 2-Methyl-2-alkenals
A general method for the preparation of 2-methyl-2-alkenals involves the condensation of an aldehyde catalyzed by a nitrogenous organic base, such as morpholine. This approach can be adapted for the synthesis of various substituted propanals.
Protocol 1: General Synthesis of 2-Methyl-2-pentenal
This protocol, based on a patented method, illustrates the use of morpholine in aldol condensation.
Materials:
-
Propionaldehyde
-
Nitrogenous organic base (e.g., morpholine)
-
Organic acid
Procedure:
-
Mix propionaldehyde, the nitrogenous organic base, and the organic acid.
-
Stir the mixture to allow the reaction to proceed.
-
Upon completion, wash the reaction mixture with water to obtain 2-methyl-2-pentenal.
This method avoids the use of a solvent, which simplifies the workup process and reduces energy consumption. The yield for this type of reaction is reported to be over 95%.
Detailed Synthesis of 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone
The following protocol details a high-yield synthesis method for 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, a compound with applications as a photoinitiator.[2] This multi-step synthesis is presented as a detailed example of a reaction involving a 2-methyl-2-morpholino-substituted propane derivative.
Step 1: Ring-opening and Acidification
-
Reaction: 1-(4'-chlorophenyl)-2-methyl-1,2-propylene epoxide reacts with morpholine, followed by acidification with hydrochloric acid.
-
Product: 1-(4'-chlorophenyl)-2-methyl-2-morpholinyl-1-propanol hydrochloride.
Step 2: Oxidation and Neutralization
-
Reaction: The alcohol is oxidized, and the hydrochloride is neutralized.
-
Product: 1-(4'-chlorophenyl)-2-methyl-2-morpholinyl-1-propanone.
Step 3: Thioetherification (Phase Transfer Catalysis)
-
Reaction: The chlorophenyl derivative undergoes a substitution reaction with sodium thiomethoxide.[2]
-
Product: 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone.[2]
Protocol 2: Thioetherification of 1-(4'-chlorophenyl)-2-methyl-2-morpholinyl-1-propanone
Materials:
-
2-methyl-2-(4-morpholinyl)-1-(4-chloro-phenyl-)-1-acetone (30g, 0.112mol)[2]
-
20% sodium methyl mercaptide aqueous solution (43.2g, 0.123mol)[2]
-
Tetrabutylammonium bromide (5.4g, 0.0168mol)[2]
-
Chlorobenzene (50ml)[2]
-
Ethanol[2]
Procedure:
-
Combine 30g of 2-methyl-2-(4-morpholinyl)-1-(4-chloro-phenyl-)-1-acetone, 43.2g of 20% sodium methyl mercaptide aqueous solution, and 5.4g of tetrabutylammonium bromide in a 100mL reaction flask.[2]
-
Heat and stir the mixture for approximately 8 hours, monitoring the reaction until the starting material is less than 0.1%.[2]
-
After stopping the reaction, add 50ml of chlorobenzene and stir for phase separation.[2]
-
Wash the organic phase with water until it is nearly neutral.[2]
-
Concentrate the organic phase to obtain the crude product.[2]
-
Recrystallize the crude product from 75g of ethanol to yield 30.8g of the final product (98% yield).[2]
Table 3: Reagents and Yield for Thioetherification Protocol
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-methyl-2-(4-morpholinyl)-1-(4-chloro-phenyl-)-1-acetone | 267.76 | 30 | 0.112 |
| Sodium methyl mercaptide (20% aq. solution) | 70.09 | 43.2 (solution) | 0.123 |
| Tetrabutylammonium bromide | 322.37 | 5.4 | 0.0168 |
| Product | 279.40 | 30.8 | 0.110 |
| Yield | 98% |
Visualized Experimental Workflow
The following diagram illustrates the synthesis of 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone.
Caption: Synthesis workflow for a 2-methyl-2-morpholino-propanone derivative.
Applications and Further Research
The morpholine moiety is a common scaffold in drug discovery, often incorporated to enhance the physicochemical properties of a molecule, such as solubility and metabolic stability.
The primary documented application for 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone is as a photoinitiator in UV-curable systems.[1][3] Its applications include:
Further research into this compound and its derivatives could explore their potential as building blocks in organic synthesis and medicinal chemistry, leveraging the favorable properties of the morpholine ring. The synthetic protocols outlined in this document can serve as a foundation for the development of novel compounds with potential therapeutic applications.
References
- 1. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Supplier | 71868-10-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]
- 3. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Methyl-2-morpholinopropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-morpholinopropanal is a morpholine derivative containing an aldehyde functional group. The quantification of such compounds is crucial in various stages of drug development and manufacturing to ensure the quality, safety, and efficacy of pharmaceutical products. As an impurity or a synthetic intermediate, its concentration must be carefully monitored.
This document provides proposed analytical methods for the quantification of this compound. As of this writing, specific validated methods for this particular analyte are not widely available in published literature. Therefore, the protocols detailed below are based on established analytical techniques for structurally related compounds, namely morpholine derivatives and aldehydes. These methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), are presented as robust starting points for method development and validation.
Proposed Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization can enhance its volatility and improve chromatographic peak shape. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.
Quantitative Data Summary (Proposed)
The following table summarizes the proposed quantitative performance of the GC-MS method for this compound determination after PFBHA derivatization. These values are estimates and require experimental validation.
| Parameter | Proposed Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Spiked Recovery Rate | 90% - 110% |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 10% |
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents
-
This compound reference standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18 MΩ·cm)
-
Sodium chloride
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid solution (1 M)
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).
-
Sample Preparation: Dissolve the sample matrix containing this compound in a suitable solvent to achieve a concentration within the calibration range.
3. Derivatization Procedure
-
To 1 mL of the standard or sample solution in a glass vial, add 1 mL of a 15 mg/mL PFBHA solution in water.
-
Adjust the pH to approximately 3 with 1 M hydrochloric acid.
-
Cap the vial and heat at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 0.5 g of sodium chloride.
-
Vortex for 2 minutes to extract the PFBHA-oxime derivative into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
4. GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 10:1 |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Proposed Quantifier Ion | To be determined from the mass spectrum of the derivatized standard |
| Proposed Qualifier Ions | To be determined from the mass spectrum of the derivatized standard |
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the proposed GC-MS analysis of this compound.
Proposed Analytical Method 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of compounds in pharmaceutical analysis. For aldehydes that lack a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enable sensitive UV detection.[1] The resulting hydrazone is highly colored and can be readily quantified.
Quantitative Data Summary (Proposed)
The following table summarizes the proposed quantitative performance of the HPLC-UV method for this compound determination after DNPH derivatization. These values are estimates and require experimental validation.
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Spiked Recovery Rate | 95% - 105% |
| Intra-day Precision (RSD%) | < 3% |
| Inter-day Precision (RSD%) | < 5% |
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents
-
This compound reference standard
-
2,4-dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Perchloric acid
2. Reagent, Standard, and Sample Preparation
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing this compound in acetonitrile to achieve a concentration within the calibration range.
3. Derivatization Procedure
-
To 1 mL of the standard or sample solution in a glass vial, add 1 mL of the DNPH reagent.
-
Cap the vial and allow it to react at room temperature for 1 hour, protected from light.
-
After the reaction is complete, the solution is ready for HPLC analysis. Filter through a 0.45 µm syringe filter if necessary.
4. HPLC Operating Conditions
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Logical Workflow for HPLC-UV Analysis
Caption: Logical workflow for the proposed HPLC-UV analysis of this compound.
Conclusion
The GC-MS and HPLC-UV methods proposed in this document provide a comprehensive framework for the development of a validated analytical procedure for the quantification of this compound. The GC-MS method is expected to offer high sensitivity and selectivity, particularly for trace-level analysis, while the HPLC-UV method provides a robust and commonly available technique suitable for routine quality control. It is imperative that any chosen method undergoes rigorous validation according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended application.
References
Application Notes and Protocols for the Synthesis of Derivatives from 2-Methyl-2-morpholinopropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 2-Methyl-2-morpholinopropanal, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established organic chemistry principles and are intended to serve as a foundational guide for the synthesis of novel compounds.
Introduction
This compound is a unique trifunctional molecule featuring a reactive aldehyde group, a sterically hindered quaternary center, and a morpholine moiety. This combination of features makes it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in drug discovery and as specialized chemical intermediates. The morpholine ring is a well-recognized pharmacophore that can improve the pharmacokinetic properties of drug candidates. This document details several key synthetic transformations of this compound, including reductive amination, Wittig olefination, aldol condensation, and oxidation, to generate novel amines, alkenes, β-hydroxy aldehydes, and carboxylic acids, respectively.
Synthetic Pathways Overview
The aldehyde functionality of this compound is the primary site for the synthetic modifications described herein. The following diagram illustrates the key derivatization pathways.
Caption: Key synthetic pathways for the derivatization of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of various derivatives from this compound. The quantitative data presented are representative of typical yields and purities for these types of reactions and should be considered as a general guide.
Synthesis of N-Substituted Amines via Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds. The reaction proceeds through the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for the synthesis of a wide variety of secondary and tertiary amines.
Experimental Workflow:
Caption: Workflow for the reductive amination of this compound.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.[1] For less reactive amines, the use of a picoline-borane complex can be effective.[2]
-
Reaction Monitoring: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Representative Data:
| Derivative Type | Amine Used | Reducing Agent | Typical Yield (%) | Purity (%) |
| Secondary Amine | Benzylamine | NaBH(OAc)₃ | 85-95 | >95 |
| Tertiary Amine | Piperidine | NaBH₃CN | 80-90 | >95 |
| Anilino Derivative | Aniline | NaBH(OAc)₃ | 70-85 | >95 |
Synthesis of Alkenes via Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[3][4]
Experimental Workflow:
Caption: Workflow for the Wittig reaction with this compound.
Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF or diethyl ether. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.
Representative Data:
| Wittig Reagent | Alkene Product | Typical Yield (%) | Purity (%) |
| Methyltriphenylphosphonium bromide | 3-Methyl-3-morpholinobut-1-ene | 75-85 | >98 |
| Benzyltriphenylphosphonium chloride | 1-Phenyl-3-methyl-3-morpholinobut-1-ene | 70-80 | >95 |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-methyl-4-morpholinopent-2-enoate | 80-90 | >98 |
Synthesis of β-Hydroxy Aldehydes via Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[5][6]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and another carbonyl compound (e.g., acetone, acetophenone, or another aldehyde) (1.0-1.5 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (0.1-0.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC analysis.
-
Work-up: Acidify the reaction mixture with dilute hydrochloric acid (HCl) to neutralize the base. Extract the product with an appropriate organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Representative Data:
| Carbonyl Partner | Product Type | Typical Yield (%) | Purity (%) |
| Acetone | β-Hydroxy ketone | 60-75 | >95 |
| Benzaldehyde | β-Hydroxy aldehyde | 65-80 | >95 |
| Cyclohexanone | β-Hydroxy ketone | 55-70 | >95 |
Synthesis of 2-Methyl-2-morpholinopropanoic Acid via Oxidation
Aldehydes can be readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), and Jones reagent (CrO₃ in sulfuric acid).[7][8] Milder and more selective methods are also available.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Oxidant Addition: Cool the solution in an ice bath and slowly add a solution of the oxidizing agent, for example, an aqueous solution of potassium permanganate (KMnO₄), until a persistent pink color is observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the progress of the reaction.
-
Work-up: Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess oxidant. Filter the mixture to remove the manganese dioxide precipitate.
-
Purification: Acidify the filtrate with dilute HCl to a pH of approximately 2-3. If the carboxylic acid precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with an organic solvent. Dry the organic extracts and remove the solvent to yield the crude carboxylic acid, which can be purified by recrystallization.
Representative Data:
| Oxidizing Agent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| KMnO₄ | 2-4 | 70-85 | >98 |
| Jones Reagent | 1-2 | 80-90 | >98 |
| PCC, H₅IO₆ | 4-6 | 75-85 | >95 |
Applications in Drug Discovery
Morpholine-containing compounds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties. The derivatives synthesized from this compound can serve as valuable scaffolds in drug discovery programs targeting various therapeutic areas.
The following diagram illustrates a general workflow for the integration of these derivatives into a drug discovery pipeline.
Caption: Drug discovery workflow utilizing derivatives of this compound.
The synthesized amines, alkenes, and other derivatives can be screened for biological activity against various targets, including enzymes and receptors. For instance, N-substituted morpholine derivatives have shown promise as antibacterial, anti-inflammatory, and anticancer agents.[9][10] The structural diversity that can be achieved through the described synthetic routes allows for the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of lead compounds.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. magritek.com [magritek.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols: 2-Methyl-2-morpholinopropanal in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potential Synthetic Applications
2-Methyl-2-morpholinopropanal's key reactive handle is its aldehyde group. The presence of a quaternary carbon at the α-position prevents common side reactions like enolization and self-aldol condensation, which can lead to complex product mixtures.[4] This structural feature directs its reactivity towards specific, high-yield transformations.
Key Potential Reactions:
-
Reductive Amination: The most direct application is in the synthesis of substituted diamines. The aldehyde can react with a primary or secondary amine to form an iminium ion, which is then reduced in situ to yield a more complex amine. This is a cornerstone reaction for building molecules with potential biological activity.[5][6][7]
-
Aldol and Related Condensations: As an aldehyde lacking α-hydrogens, it can act as the electrophilic partner in crossed aldol or Claisen-Schmidt condensations with enolizable ketones or other carbonyl compounds.[8][9] This enables the formation of carbon-carbon bonds and the construction of larger molecular scaffolds.
-
Oxidation to a Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methyl-2-morpholinopropanoic acid. This acid can then be used in amide bond formation, a critical step in the synthesis of many pharmaceuticals.[10][11][12]
-
Reduction to an Alcohol: Reduction of the aldehyde yields 2-methyl-2-morpholinopropanol, a primary alcohol that can be further functionalized, for example, through etherification or esterification, to introduce diverse functionalities.
The morpholine ring itself can contribute to the overall properties of the final molecule by enhancing aqueous solubility and providing a basic handle for salt formation, which is often desirable for drug candidates.[13][14]
Experimental Protocols and Data
The following sections provide detailed, generalized protocols for the key transformations involving this compound.
Reductive Amination to Synthesize Substituted Propylamines
This protocol describes the one-pot reaction of this compound with a generic primary amine (R-NH₂) to form a secondary amine intermediate.
Experimental Workflow
Caption: Workflow for One-Pot Reductive Amination.
Protocol:
-
To a solution of this compound (1.0 eq.) and the desired primary amine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M concentration), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted propylamine.
Table 1: Hypothetical Data for Reductive Amination Reactions
| Entry | Amine (R-NH₂) | Product | Expected Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Aniline | N-(2-methyl-2-morpholinopropyl)aniline | 85-95 | >98 |
| 2 | Benzylamine | N-benzyl-2-methyl-2-morpholinopropan-1-amine | 80-90 | >98 |
| 3 | Cyclohexylamine | N-cyclohexyl-2-methyl-2-morpholinopropan-1-amine | 75-85 | >97 |
Oxidation to 2-Methyl-2-morpholinopropanoic Acid
This protocol outlines the oxidation of the aldehyde to its corresponding carboxylic acid, a key intermediate for amide couplings.
Signaling Pathway/Logical Relationship
Caption: Pathway from Aldehyde to Amide Intermediate.
Protocol:
-
Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water. (Caution: Jones reagent is highly corrosive and carcinogenic).
-
Dissolve this compound (1.0 eq.) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 10 °C. The color of the mixture will change from orange to green.[12][15]
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Filter the mixture to remove chromium salts and concentrate the filtrate.
-
Adjust the pH of the remaining aqueous solution to ~3 with NaOH solution, then extract with ethyl acetate.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
Table 2: Expected Outcome for Oxidation Reaction
| Reaction | Oxidizing Agent | Product | Expected Yield (%) | Purification Method |
|---|---|---|---|---|
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 2-Methyl-2-morpholinopropanoic Acid | 80-90 | Recrystallization |
| Oxidation | Pinnick Oxidation (NaClO₂/NaH₂PO₄) | 2-Methyl-2-morpholinopropanoic Acid | 85-95 | Column Chromatography |
Claisen-Schmidt Condensation
This protocol details a base-catalyzed condensation with an enolizable ketone, such as acetophenone, to form an α,β-unsaturated ketone.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.
-
Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (NaOH) (2.0 eq.) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
Table 3: Hypothetical Data for Claisen-Schmidt Condensation
| Entry | Ketone | Catalyst | Product | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone | NaOH, EtOH | 4-methyl-4-morpholino-1-phenylpent-1-en-3-one | 70-80 |
| 2 | Cyclohexanone | NaOH, EtOH | 2-(2-methyl-2-morpholinopropylidene)cyclohexan-1-one | 65-75 |
Conclusion
This compound presents itself as a promising, albeit currently underexplored, building block for the synthesis of pharmaceutical intermediates. Its unique steric hindrance at the α-position offers chemoselectivity in key bond-forming reactions. The protocols outlined above provide a foundational framework for researchers to utilize this compound in creating novel molecular architectures containing the beneficial morpholine scaffold, thereby expanding the chemical space for drug discovery programs.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprems.com [ijprems.com]
- 4. 23.1 Carbonyl Condensations: The Aldol Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. ias.ac.in [ias.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Reaction Kinetics of 2-Methyl-2-morpholinopropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics of 2-Methyl-2-morpholinopropanal, a versatile intermediate in organic synthesis and drug discovery. The protocols detailed herein are designed to facilitate the study of its reactivity, particularly in the context of enamine formation and subsequent C-C bond-forming reactions, which are crucial for the synthesis of complex molecules.
Introduction
This compound is a sterically hindered aldehyde that readily reacts with secondary amines, such as its own morpholine moiety under certain conditions or other added amines, to form a nucleophilic enamine intermediate. The kinetics of this enamine formation and its subsequent reactions are of significant interest in the development of novel synthetic methodologies and the construction of pharmacologically active compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates.[1][2] Understanding the reaction kinetics of this compound is therefore essential for optimizing reaction conditions and controlling product formation.
Reaction Profile: Enamine Formation and Reactivity
The primary reaction of this compound in the presence of an acid catalyst is the formation of an enamine. This enamine is a powerful nucleophile due to the electron-donating nature of the nitrogen atom.[3][4] The general mechanism involves the initial formation of a carbinolamine, followed by dehydration to yield the enamine.[2][5]
The reaction rate is influenced by several factors, including the concentration of the reactants, temperature, and the nature of the catalyst. Due to the steric hindrance around the aldehyde, the rate of enamine formation with this compound is expected to be slower than that of unhindered aldehydes.
Hypothetical Kinetic Data for Enamine-based Alkylation
To illustrate the kinetic profile, the following table summarizes hypothetical quantitative data for the reaction of the enamine derived from this compound with a generic electrophile (e.g., methyl iodide). This data is based on analogous systems and is intended to be representative.[1]
| Parameter | Value | Conditions |
| Reaction | Enamine of this compound + CH₃I | THF, 25°C |
| Rate Law | Rate = k[Enamine][CH₃I] | Second-order kinetics |
| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ | - |
| Activation Energy (Ea) | 55 kJ/mol | - |
| Pre-exponential Factor (A) | 2.0 x 10⁸ M⁻¹s⁻¹ | - |
Experimental Protocols
The following are detailed protocols for studying the reaction kinetics of this compound.
This protocol describes the in-situ monitoring of the reaction between this compound and an electrophile using ¹H NMR spectroscopy.[6][7]
Materials:
-
This compound
-
Electrophile (e.g., methyl iodide)
-
Deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in the deuterated solvent.
-
Transfer a known volume of the stock solution (e.g., 0.5 mL) to an NMR tube.
-
Equilibrate the NMR tube to the desired reaction temperature inside the NMR spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the electrophile.
-
Inject a known amount of the electrophile (e.g., 1.1 equivalents) into the NMR tube and start the kinetic run.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
Process the spectra and integrate the signals corresponding to the reactant and product relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction order and rate constant.
This protocol is suitable if the reactants or products have a distinct chromophore that absorbs in the UV-Vis region.
Materials:
-
This compound
-
Reactant with a chromophore (e.g., a conjugated electrophile)
-
Solvent (e.g., acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the reactant or product to be monitored.
-
Prepare a solution of this compound in the chosen solvent in a quartz cuvette.
-
Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by adding a known concentration of the second reactant.
-
Immediately start monitoring the absorbance at the predetermined λ_max at regular time intervals.
-
Use Beer-Lambert's law to convert absorbance values to concentration.
-
Plot concentration versus time to determine the kinetic parameters.
Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway
The morpholine moiety is a key feature in many inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][8][9] This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and growth.[6][7] Therefore, dual inhibitors of PI3K and mTOR are promising therapeutic agents. The morpholine ring in these inhibitors often forms crucial hydrogen bonds within the ATP-binding pocket of the kinases.[7]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for morpholine-containing drugs.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a kinetic study of this compound.
Caption: General workflow for a kinetic study of this compound.
References
- 1. Enamine formation from cyclic ketones [digital.maag.ysu.edu]
- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Asymmetric Organocatalysis in Flow Chemistry
Topic: Application of Chiral Aminocatalysts in Continuous Flow Synthesis
Disclaimer: As of the current literature survey, specific application notes and protocols for the use of 2-Methyl-2-morpholinopropanal in flow chemistry are not available. The following documentation is based on the well-established use of a closely related and highly efficient class of organocatalysts, diarylprolinol silyl ethers , in continuous flow systems. The principles, experimental setups, and protocols described herein are broadly applicable to chiral aminocatalysts that operate via enamine or iminium ion intermediates and can serve as a comprehensive guide for the development of flow chemistry processes with catalysts like this compound.
Introduction
Asymmetric organocatalysis has become a powerful tool in modern synthetic chemistry for the construction of chiral molecules, which are crucial in the pharmaceutical industry. The use of small, metal-free organic molecules as catalysts offers a more sustainable and often less sensitive alternative to metal-based catalysts. Diarylprolinol silyl ethers are a prominent class of such catalysts, demonstrating high efficiency and stereoselectivity in a wide range of transformations, including Michael additions, aldol reactions, and cycloadditions.
Transitioning these organocatalytic reactions from batch to continuous flow processing offers significant advantages.[1][2] Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivities, and safety profiles.[3] Furthermore, continuous flow setups facilitate catalyst immobilization and recycling, automated synthesis, and straightforward scalability, making them highly attractive for both academic research and industrial drug development.[1][4]
This document provides detailed application notes and protocols for the use of diarylprolinol silyl ether-type catalysts in asymmetric synthesis under continuous flow conditions.
Signaling Pathway and Catalytic Cycle
The catalytic cycle of diarylprolinol silyl ether in an asymmetric Michael addition of an aldehyde to a nitroolefin is depicted below. The catalyst activates the aldehyde via enamine formation, which then attacks the nitroolefin stereoselectively. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
Caption: Catalytic cycle of a diarylprolinol silyl ether in an asymmetric Michael addition.
Experimental Protocols
General Setup for Homogeneous Flow Catalysis
A typical setup for a homogeneous organocatalytic reaction in flow involves precise pumping of reactant and catalyst solutions, mixing, and reaction in a temperature-controlled reactor coil. A back-pressure regulator (BPR) is often used to maintain the system under pressure, allowing for the heating of solvents above their boiling points and ensuring a stable flow.[3]
Caption: General experimental workflow for a homogeneous flow chemistry setup.
Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is adapted from studies on diarylprolinol silyl ether-catalyzed Michael additions.[5]
Materials:
-
Catalyst Solution (Solution A): Diarylprolinol silyl ether (e.g., O-TMS-diphenylprolinol, 5 mol%), aldehyde (1.5 mmol), and co-catalyst (e.g., benzoic acid, 10 mol%) dissolved in a suitable solvent (e.g., Toluene, to 10 mL).
-
Substrate Solution (Solution B): Nitroolefin (1.0 mmol) dissolved in the same solvent (to 10 mL).
-
Equipment: Two HPLC pumps, a T-mixer, a PFA or PTFE reactor coil (e.g., 10 mL volume), a temperature controller/heater, a back-pressure regulator (10 bar), and a collection vial.
Procedure:
-
Prepare Solution A and Solution B and degas them by sparging with nitrogen or sonicating.
-
Set up the flow chemistry system as illustrated in the workflow diagram above.
-
Set the reactor temperature to the desired value (e.g., 40 °C).
-
Set the flow rates for Pump A and Pump B to achieve the desired residence time. For a 10 mL reactor and a total flow rate of 0.5 mL/min, the residence time would be 20 minutes.
-
Start the pumps, initially pumping solvent through the system to equilibrate.
-
Switch the pump inlets to Solution A and Solution B to start the reaction.
-
Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.
-
Collect the reaction mixture and analyze the conversion, diastereoselectivity, and enantioselectivity by NMR and chiral HPLC.
-
Upon completion, flush the system with clean solvent.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for asymmetric Michael additions catalyzed by diarylprolinol silyl ethers in flow, based on literature precedents.
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Residence Time (min) | Temperature (°C) | Yield (%) | d.r. (syn/anti) | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 5 | 20 | 40 | >95 | 95:5 | 98 |
| 2 | Pentanal | trans-β-Nitrostyrene | 5 | 15 | 40 | 96 | 97:3 | 98 |
| 3 | Propanal | (E)-2-(2-nitrovinyl)furan | 3 | 25 | 30 | 93 | 97:3 | >99 |
| 4 | Butanal | (E)-1-nitro-3-phenylprop-1-ene | 5 | 20 | 50 | 90 | 98:2 | 99 |
Data are representative values from analogous batch and flow reactions found in the literature to illustrate typical performance.[5]
Heterogeneous Flow Catalysis
To simplify catalyst separation and reuse, the organocatalyst can be immobilized on a solid support and used in a packed-bed reactor. This approach is particularly beneficial for industrial applications.[1]
Caption: Workflow for a heterogeneous flow setup using a packed-bed reactor.
Protocol Considerations for Heterogeneous Systems:
-
Catalyst Immobilization: The catalyst must be covalently attached to a solid support (e.g., polystyrene, silica gel) that is stable under the reaction conditions.
-
Reactor Packing: The packed-bed reactor must be packed uniformly to avoid channeling and ensure consistent flow.
-
Leaching Test: It is crucial to analyze the product stream to ensure that the catalyst is not leaching from the support.
-
Catalyst Lifetime: The stability and reusability of the immobilized catalyst should be evaluated over extended periods of operation.
Conclusion
The application of organocatalysts like diarylprolinol silyl ethers in continuous flow synthesis represents a significant advancement in the efficient and sustainable production of chiral molecules.[2][6] The enhanced control over reaction parameters, potential for automation, and ease of scalability make flow chemistry an invaluable tool for researchers in drug discovery and development.[3] While specific data for this compound is not yet available, the protocols and workflows detailed in these notes provide a robust framework for its investigation and application in continuous flow systems.
References
- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent advances in continuous-flow organocatalysis for process intensification - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for UV-Curable Coatings and Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, application, and characterization of UV-curable coatings and inks. The information is intended to guide researchers and professionals in the development and evaluation of these materials for various applications.
Introduction to UV-Curable Coatings and Inks
UV-curable coatings and inks are materials that are rapidly cured, or hardened, through a photochemical process initiated by high-intensity ultraviolet (UV) light.[1][2] This technology offers significant advantages over traditional thermal or solvent-based curing methods, including:
-
Rapid Cure Speed: Curing often occurs in seconds, leading to increased production efficiency.[3]
-
Environmental Friendliness: Formulations are typically 100% solids with low to no volatile organic compounds (VOCs), reducing environmental impact.[4][5]
-
Energy Efficiency: UV curing consumes less energy compared to thermal drying ovens.[3]
-
Enhanced Performance: Cured films often exhibit superior hardness, chemical resistance, and gloss.[4][5]
These materials are composed primarily of oligomers, monomers, photoinitiators, and additives.[4][6] Oligomers form the backbone of the coating, providing fundamental properties like hardness and flexibility. Monomers act as reactive diluents to control viscosity and influence the final properties of the cured film. Photoinitiators are crucial components that absorb UV energy to generate reactive species (free radicals or cations) that initiate the polymerization process.[7] Additives are incorporated to modify specific properties such as flow, leveling, and adhesion.
Data Presentation: Performance of UV-Curable Formulations
The following tables summarize quantitative data on the performance of various UV-curable coating and ink formulations.
Table 1: Performance of UV-Curable Coatings for Wood Applications
| Formulation ID | Oligomer Type | Monomer/Reactive Diluent | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359) | Pendulum Hardness (%) | Reference |
| Wood-F1 | Epoxy Acrylate (85%) | Epoxidized Soybean Oil (15%) | - | - | 61.02 | [8] |
| Wood-F2 | Epoxy Acrylate (85%) | 1,5-pentanediol diricinoleate and dioleyl adipate (1:1, 15%) | - | - | 43.50 | [8] |
| Wood-F3 | Epoxy Acrylate (75%) | Epoxidized Soybean Oil (25%) | - | - | 44.63 | [8] |
| Wood-F4 | Aliphatic Urethane Acrylate | 1,6-hexanediol diacrylate (HDDA) | 3H | Grade 0 | - | [9] |
| Wood-AC-1 | Waterborne UV Acrylic | Silica Sol (1 wt%) | 3H | Grade 3 | - | [6] |
Table 2: Performance of UV-Curable Inks on Various Substrates
| Ink Type | Substrate | Viscosity (cP) | Cure Speed (m/min) | UV Energy (mJ/cm²) | Adhesion (ASTM D3359) | Reference |
| Offset UV Ink | Paper/Board | - | 15-100 | 200-500 | - | [10] |
| Screen UV Ink | Various | - | 10-25 | 450-800 | - | [10] |
| Inkjet UV Ink | Flexible Materials | 12-18 | 2-5 | 200-500 | - | [10] |
| Edgebanding Ink | PVC | 40-50 sec (Ford Cup #6) | - | 100-120 | High | [11] |
| Digital Gloss Coating | Digital Inks | 90-115 | Up to 76 | - | Excellent | [12] |
Table 3: Properties of Water-Based UV Coatings
| Formulation ID | Resin Type | Pencil Hardness (ASTM D3363) | Scratch Resistance | Gloss | Reference |
| WBUV-7200 | Novel Emulsion | Equal to or better than controls | Equal to or better than controls | Equal to or better than controls | [13] |
| UVPUD | Polyurethane Dispersion | - | - | - | [13] |
| SB UV | Solvent-Based UV | - | - | - | [13] |
Table 4: Adhesion of UV-Curable Coatings on Plastic Substrates
| Substrate | Pre-treatment | Adhesion Result (ASTM D3359) | Reference |
| Polypropylene (PP) | None | Poor | [14] |
| Polypropylene (PP) | Plasma Treatment | Partial Adhesion | [14] |
| Polypropylene (PP) | Plasma + Primer | Excellent Adhesion | [14] |
| Hard PVC | None | Poor | [14] |
| Hard PVC | Corona Treatment | Poor | [14] |
| Hard PVC | Corona + Primer | Outstanding Adhesion | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Adhesion Testing (Cross-Hatch)
Standard: ASTM D3359
This method assesses the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.
Procedure:
-
Cutting the Lattice Pattern (for films ≤ 5 mils thick - Method B):
-
Make a series of six or eleven parallel cuts through the coating to the substrate using a sharp cutting tool.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.[13]
-
-
Cutting the "X" Pattern (for films > 5 mils thick - Method A):
-
Make two cuts in the shape of an "X" through the coating to the substrate. The angle between the cuts should be 30-45 degrees.[13]
-
-
Tape Application:
-
Apply a specified pressure-sensitive tape over the cut area.
-
Press the tape down firmly with a pencil eraser to ensure good contact.
-
-
Tape Removal:
-
Within 90 seconds of application, rapidly pull the tape off at an angle of 180°.[15]
-
-
Evaluation:
-
Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe flaking and detachment).[13]
-
Hardness Testing (Pencil Hardness)
Standard: ASTM D3363
This test determines the hardness of a coating by the scratching action of calibrated pencils of known hardness.
Procedure:
-
Pencil Preparation:
-
Use a set of calibrated pencils ranging in hardness from 6B (softest) to 9H (hardest).
-
Sharpen the pencil and then flatten the lead by rubbing it on fine-grit sandpaper at a 90° angle.
-
-
Testing:
-
Place the coated panel on a firm, level surface.
-
Hold the pencil at a 45° angle to the surface and push it forward with sufficient pressure to either scratch the coating or for the lead to crumble.[2]
-
-
Evaluation:
-
Start with a pencil of medium hardness and proceed to harder or softer pencils to determine the hardest pencil that will not scratch the coating and the next hardest that will.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.[10]
-
Viscosity Measurement
Standard: ASTM D562 (using a Brookfield KU-3 Viscometer for Krebs Units)
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for the application of coatings and inks.
Procedure (using a Brookfield KU-3 Viscometer):
-
Sample Preparation:
-
Ensure the coating or ink is at a controlled temperature, typically 25°C (77°F), as viscosity is temperature-dependent. .
-
Place the sample in a standard container (e.g., a pint can).
-
-
Measurement:
Cure Speed and Degree of Cure Analysis (FT-IR Spectroscopy)
Fourier Transform Infrared (FT-IR) spectroscopy can be used to monitor the extent of polymerization during the UV curing process by tracking the disappearance of reactive functional groups.
Procedure:
-
Sample Preparation:
-
Apply a thin film of the UV-curable formulation onto a suitable substrate (e.g., an IR-transparent material or directly onto an ATR crystal).
-
-
Initial Spectrum:
-
Record the FT-IR spectrum of the uncured sample. Identify the characteristic absorption peak of the reactive functional group (e.g., the acrylate C=C double bond peak around 810 cm⁻¹ or 1635 cm⁻¹).
-
-
UV Curing and Spectral Acquisition:
-
Expose the sample to a UV light source for a specific duration or at a certain line speed.
-
Acquire FT-IR spectra at different time intervals during the curing process or after specific UV doses.
-
-
Data Analysis:
-
Measure the decrease in the area or height of the characteristic peak of the reactive group.
-
The degree of cure can be calculated by comparing the peak area of the cured sample to that of the uncured sample, often using an internal standard peak that does not change during curing.[16]
-
Mandatory Visualizations
Signaling Pathway of UV Curing (Free-Radical Polymerization)
Caption: Free-radical polymerization pathway in UV curing.
Experimental Workflow for Coating/Ink Evaluation
Caption: General workflow for the evaluation of UV-curable coatings and inks.
References
- 1. scribd.com [scribd.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. UV Wood Coatings Market Outlook 2026-2032 [intelmarketresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. guolvprint.com [guolvprint.com]
- 10. frimpeks.com [frimpeks.com]
- 11. universalgraphicsolutions.com [universalgraphicsolutions.com]
- 12. paint.org [paint.org]
- 13. paint.org [paint.org]
- 14. adhesion.kr [adhesion.kr]
- 15. radtech.org [radtech.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Methyl-2-morpholinopropanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2-Methyl-2-morpholinopropanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving isobutyraldehyde, formaldehyde, and morpholine.[1][2]
Q2: What is the mechanism of the Mannich reaction in this synthesis?
A2: The reaction proceeds in two main stages. First, morpholine (a secondary amine) reacts with formaldehyde to form an electrophilic Eschenmoser's salt intermediate (an iminium ion). Subsequently, isobutyraldehyde, which can enolize, acts as a nucleophile and attacks the iminium ion, leading to the formation of the final product, this compound, which is a β-amino aldehyde.[3]
Q3: What are the typical solvents and catalysts used for this reaction?
A3: Protic solvents such as methanol, ethanol, water, or acetic acid are commonly used as they help to stabilize the iminium ion intermediate.[1] The reaction is often catalyzed by a small amount of acid, which facilitates both the formation of the iminium ion and the enolization of the isobutyraldehyde.[2]
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions can occur. One possibility is the self-condensation of isobutyraldehyde (an aldol condensation) to form 2,2,4-trimethyl-3-hydroxypentanal. Another potential side product can arise from the reaction of the product (a Mannich base) with another molecule of formaldehyde and isobutyraldehyde if there are any remaining acidic alpha-protons, though this is less likely with a secondary amine like morpholine.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. 2. Ineffective Catalyst: The acid catalyst may be too weak, too strong, or absent. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Decomposition of Reactants or Products: Aldehydes can be sensitive to air oxidation or polymerization. | 1. Use a slight excess of formaldehyde and morpholine relative to isobutyraldehyde to ensure complete conversion of the enolizable aldehyde. A 1:1.1:1.1 molar ratio of isobutyraldehyde:formaldehyde:morpholine is a good starting point. 2. Use a catalytic amount of a mineral acid like HCl. The hydrochloride salt of the amine is often used directly. 3. Gently heat the reaction mixture. Refluxing in a suitable solvent like ethanol can improve the reaction rate. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of a White Precipitate (Paraformaldehyde) | Incomplete Dissolution of Paraformaldehyde: Paraformaldehyde is a polymer of formaldehyde and needs to be depolymerized to be reactive. | 1. Heat the reaction mixture gently to aid in the dissolution and depolymerization of paraformaldehyde. 2. Use an aqueous solution of formaldehyde (formalin) instead of paraformaldehyde, being mindful of the water content in the reaction. |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Due to similar boiling points, removal of unreacted isobutyraldehyde can be challenging. 2. Formation of Oily Byproducts: Aldol condensation or other side reactions can lead to impurities that are difficult to separate. | 1. After the reaction, perform an acidic workup. The product, being a tertiary amine, will form a water-soluble salt and can be separated from the unreacted aldehyde in the organic phase. Subsequent basification of the aqueous layer will regenerate the free amine product, which can then be extracted. 2. Purification by vacuum distillation is the recommended method for isolating the final product. A preliminary column chromatography step may be necessary if significant impurities are present. |
| Product Discoloration | Air Oxidation: Aldehydes, especially in the presence of amine bases, can be susceptible to air oxidation, leading to colored impurities. | 1. Minimize exposure to air during workup and storage. 2. Store the purified product under an inert atmosphere and at a low temperature. |
Experimental Protocols
Representative Mannich Reaction for the Synthesis of this compound
This protocol is a representative procedure based on general Mannich reaction principles. Optimization may be required to achieve the best results.
Materials:
-
Isobutyraldehyde
-
Paraformaldehyde
-
Morpholine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 2M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 eq) and ethanol.
-
Addition of Reactants: To the stirred solution, add paraformaldehyde (1.1 eq) and isobutyraldehyde (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid to the mixture to protonate the amine product, making it water-soluble.
-
Wash the aqueous solution with diethyl ether or dichloromethane to remove any unreacted isobutyraldehyde and other non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution until the pH is >10.
-
Extract the product into diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Data Presentation
| Parameter | Optimized Condition | Expected Outcome |
| Reactant Ratio (Isobutyraldehyde:Formaldehyde:Morpholine) | 1 : 1.1 : 1.1 | Maximizes conversion of the limiting reagent (isobutyraldehyde). |
| Solvent | Ethanol | Good solubility for reactants and suitable reflux temperature. |
| Catalyst | Catalytic HCl | Efficiently promotes the formation of the iminium ion. |
| Temperature | Reflux | Increases reaction rate to achieve completion in a reasonable timeframe. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, should be monitored by TLC. |
| Purification Method | Vacuum Distillation | Effective for separating the product from non-volatile impurities. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Mannich reaction for this compound synthesis.
References
Identifying byproducts in the synthesis of 2-Methyl-2-morpholinopropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-morpholinopropanal.
Troubleshooting Guide
Low product yield, the presence of unexpected impurities, and challenges in purification are common issues encountered during the synthesis of this compound via the Mannich reaction of isobutyraldehyde, formaldehyde, and morpholine. This guide provides a structured approach to identify and resolve these issues.
Diagram: Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow to diagnose and resolve common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Synthesis & Byproducts
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Mannich reaction.[1][2][3][4][5] This is a three-component condensation reaction involving isobutyraldehyde (2-methylpropanal), formaldehyde, and morpholine.[1][2][3][4][5]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the Mannich reaction, and their prevalence often depends on the reaction conditions. The most common byproducts include:
-
Bis-Mannich Product (2,4-di-morpholino-2-methylpentanal): This arises from the reaction of a second molecule of morpholine and formaldehyde with the enolizable desired product.[6]
-
Isobutyraldehyde Self-Condensation Products: Isobutyraldehyde can undergo self-aldol condensation to form products like 3-hydroxy-2,2,4-trimethylpentanal.[7][8]
-
Products from Morpholine and Formaldehyde Reaction: Morpholine can react with formaldehyde to form various adducts, such as N,N'-methylenebis(morpholine).
Q3: How can I minimize the formation of the bis-Mannich byproduct?
A3: To minimize the formation of the bis-Mannich product, you can try the following:
-
Stoichiometry Control: Use a slight excess of isobutyraldehyde relative to formaldehyde and morpholine.
-
Controlled Addition: Add the formaldehyde solution slowly to the mixture of isobutyraldehyde and morpholine to maintain a low concentration of the reactive iminium ion intermediate.
-
Temperature Management: Maintain a consistent and optimized reaction temperature, as higher temperatures can sometimes favor the formation of the bis-Mannich product.
Q4: I am observing a significant amount of unreacted starting materials. What could be the cause?
A4: High levels of unreacted starting materials could be due to several factors:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.
-
Improper pH: The Mannich reaction is often pH-sensitive. Ensure the reaction mixture is within the optimal pH range for the formation of the iminium ion intermediate.
-
Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.
Troubleshooting & Analysis
Q5: My reaction has a low yield. What are the common causes and how can I improve it?
A5: Low yields can be attributed to several factors as outlined in the troubleshooting workflow.[9] Key areas to investigate include:
-
Reactant Quality: Ensure the purity of your starting materials. Isobutyraldehyde can oxidize to isobutyric acid, and formaldehyde solutions can polymerize.
-
Reaction Conditions: Optimize stoichiometry, temperature, and reaction time.
-
Work-up Procedure: Losses can occur during extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.
-
Purification: The desired product might be lost during distillation or chromatography if the conditions are not optimized.
Q6: What analytical techniques are recommended for monitoring the reaction and analyzing the final product?
A6: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the consumption of volatile starting materials and the formation of the product and volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying the major components of the crude reaction mixture, including byproducts.[4][10][11]
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment of the final product, especially for less volatile impurities.
Q7: I see an unexpected peak in my GC-MS analysis. How can I identify it?
A7: To identify an unknown peak:
-
Analyze the Mass Spectrum: Compare the fragmentation pattern with libraries (e.g., NIST) to find potential matches.
-
Consider Plausible Byproducts: Based on the reaction mechanism, predict the structures of likely byproducts (see Q2) and compare their expected mass spectra with the observed one.
-
Isolate and Characterize: If the impurity is present in a significant amount, consider isolating it using preparative chromatography for more detailed spectroscopic analysis (NMR, IR).
Quantitative Data
The following table summarizes typical data for a Mannich reaction involving an aldehyde, a secondary amine, and formaldehyde. Note that these values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Reactant Molar Ratio | ||
| Isobutyraldehyde | 1.0 - 1.2 equivalents | A slight excess may be used to minimize bis-Mannich formation. |
| Formaldehyde | 1.0 equivalent | Often the limiting reagent. |
| Morpholine | 1.0 equivalent | |
| Reaction Temperature | 60 - 80 °C | Temperature control is crucial for selectivity. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC for completion. |
| Typical Yield (Crude) | 70 - 90% | Varies based on reaction scale and conditions. |
| Purity after Purification | >95% | Achievable with careful distillation or chromatography. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Isobutyraldehyde
-
Formaldehyde (37% aqueous solution)
-
Morpholine
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (for pH adjustment and work-up)
-
Sodium hydroxide (for neutralization)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add morpholine and toluene.
-
Reactant Addition: Slowly add isobutyraldehyde to the stirred solution. Subsequently, add the formaldehyde solution dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature between 60-70°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 70-80°C for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and separate the organic layer.
-
Wash the organic layer with a dilute solution of hydrochloric acid to remove any unreacted morpholine.
-
Neutralize the organic layer by washing with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound.
-
Protocol for GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
By following these guidelines and troubleshooting steps, researchers can enhance the efficiency and success of their this compound synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Enantioselectivity in 2-Methyl-2-morpholinopropanal Reactions
Welcome to the technical support center for optimizing reactions involving 2-Methyl-2-morpholinopropanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to achieving high enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor enantioselectivity in reactions with sterically hindered aldehydes like this compound?
A1: Poor enantioselectivity in these reactions can stem from several factors. The most common issues include a competing non-catalyzed racemic background reaction, suboptimal reaction conditions (temperature, solvent), incorrect catalyst choice or loading, and impurities in the starting materials or reagents.[1] The steric hindrance of the aldehyde itself can also necessitate careful selection of a catalyst with an appropriate chiral pocket to ensure effective facial discrimination.
Q2: How significantly does temperature impact the enantiomeric excess (ee%) of the product?
A2: Temperature is a critical parameter. Lowering the reaction temperature often increases enantioselectivity.[1][2] This is because a lower temperature increases the energy difference between the diastereomeric transition states, favoring the pathway that leads to the desired enantiomer.[1] However, this can also decrease the reaction rate, so a balance must be found.
Q3: Can the choice of solvent dramatically alter the stereochemical outcome?
A3: Yes, the solvent can have a profound impact on both reaction rate and enantioselectivity.[2] The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, which directly affects the stereochemical outcome.[2] It is highly recommended to perform a solvent screen to identify the optimal medium for a specific catalytic system.[2][3]
Q4: How do impurities in the starting material or solvent affect enantioselectivity?
A4: Impurities can act as inhibitors or competing substrates for the chiral catalyst, which can significantly decrease the enantioselectivity.[2] Water, for example, can interfere with many moisture-sensitive catalytic systems.[1][3] It is crucial to use high-purity starting materials and anhydrous solvents to ensure reproducible and optimal results.[2][3]
Q5: What is the typical mechanism for organocatalyzed reactions of aldehydes like this compound?
A5: In many organocatalytic reactions, particularly those using proline-derived or other amine catalysts, the aldehyde reacts with the catalyst to form a nucleophilic chiral enamine intermediate.[3][4] This enamine then attacks an electrophile. The chiral scaffold of the organocatalyst directs the attack to one face of the enamine, controlling the stereochemistry of the final product.[3] The lower nucleophilicity of morpholine-enamines compared to pyrrolidine-enamines can sometimes present a challenge.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the asymmetric synthesis using this compound.
Issue: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Action |
| Suboptimal Temperature | Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or lower) generally favors higher enantioselectivity. Experiment with a range of temperatures to find the optimum.[1][2] |
| Inappropriate Solvent | The solvent significantly influences the catalyst's activity and selectivity.[2] Conduct a solvent screen with a range of aprotic solvents (e.g., Toluene, CH₂Cl₂, THF, Hexanes) to find the best medium.[1] |
| Incorrect Catalyst/Ligand Choice | The chiral catalyst is the primary source of stereocontrol. Ensure the catalyst has high enantiomeric purity and is suitable for the specific reaction and sterically hindered substrate. |
| Racemic Background Reaction | A non-catalyzed reaction may be occurring simultaneously.[1] This can sometimes be suppressed by lowering the temperature or adjusting the catalyst loading. |
| Suboptimal Catalyst Loading | Insufficient catalyst can lead to a more prominent background reaction.[2] Conversely, too high a loading can sometimes lead to aggregation or side reactions.[1] Screen catalyst loading, typically from 1-20 mol%, to find the optimal concentration.[3] |
| Moisture or Impurities | Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and high-purity reagents, as impurities can poison the catalyst.[2][3] |
| Invalid Analytical Method | An unoptimized chiral chromatography method (e.g., HPLC or GC) can give misleading ee% results. It is crucial to validate your analytical method before optimizing reaction conditions.[2] |
Visualizations
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Caption: Key experimental parameters influencing reaction outcomes.
Experimental Protocols
General Protocol for an Asymmetric Michael Addition
This protocol provides a general starting point for the organocatalyzed Michael addition of this compound to a nitroolefin. It should be optimized for specific substrates and catalysts.
Materials:
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether or other amine catalyst) (1-20 mol%)
-
This compound (1.0 mmol, 1.0 equiv)
-
Nitroolefin (1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or THF) (2-3 mL)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral organocatalyst.
-
Add the desired anhydrous solvent (2-3 mL) and stir until the catalyst is fully dissolved.
-
Add the nitroolefin substrate (1.2 equiv).
-
Cool the mixture to the target temperature (e.g., 0 °C or -20 °C).[3]
-
Slowly add the this compound (1.0 equiv) dropwise over 10-15 minutes.
-
Stir the reaction mixture vigorously at the target temperature.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL).[3] Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).[3]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC analysis on a validated method.[1]
Caption: General experimental workflow for an asymmetric organocatalytic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-Methyl-2-morpholinopropanal
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Methyl-2-morpholinopropanal?
A1: To maximize the shelf-life of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation.
Q2: What are the potential degradation pathways for this compound?
A2: Aliphatic aldehydes are susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde functional group can be easily oxidized by atmospheric oxygen to form the corresponding carboxylic acid, 2-Methyl-2-morpholinopropanoic acid. This process can be accelerated by light and heat.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization to form trimers (trioxanes) or other oligomers. This is often catalyzed by acidic or basic impurities and can sometimes be accelerated at low temperatures.
The morpholine ring itself is generally considered a stable heterocyclic moiety and is less likely to be the primary point of degradation under standard storage conditions.[1]
Q3: How can I assess the purity and stability of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). To assess stability over time, it is recommended to obtain an initial analytical profile of a new batch of the compound and then re-analyze it at regular intervals using the same method. The appearance of new peaks or a decrease in the main compound's peak area can indicate degradation.
Q4: Is it advisable to dissolve this compound in a solvent for storage?
A4: For neat aliphatic aldehydes, dilution in a primary alcohol (e.g., ethanol) can enhance stability.[2] Aldehydes can reversibly form hemiacetals in alcoholic solutions, which are generally more stable and less prone to oxidation and polymerization than the free aldehyde.[2] If preparing a stock solution, use a dry, high-purity solvent and store it under the recommended conditions (cool, dark, and under an inert atmosphere).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in physical appearance (e.g., color change, increased viscosity, solidification) | Oxidation or Polymerization | 1. Verify storage conditions (temperature, light exposure, atmosphere).2. Ensure the container is properly sealed.3. If polymerization is suspected (thickening or solidification), gently warming the sample might reverse the process for trimers, but this is not guaranteed.4. Confirm the purity of the material using an appropriate analytical method (e.g., NMR, GC-MS) before use. |
| Inconsistent experimental results | Degradation of the compound leading to lower active concentration | 1. Re-test the purity of your sample.2. If degradation is confirmed, it may be necessary to purify the aldehyde (e.g., by distillation) before use, or obtain a fresh batch.3. Prepare fresh solutions for each experiment from a properly stored stock. |
| Formation of an acidic impurity (detected by pH change or analytical methods) | Oxidation to the corresponding carboxylic acid | 1. Handle the compound under an inert atmosphere to minimize contact with oxygen.2. Store the compound in a tightly sealed container in the dark.3. Consider adding a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), to the neat compound, though compatibility should be verified.[2] |
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[3] |
| Light | Store in an amber vial or in the dark | Minimizes light-catalyzed oxidation.[3] |
| Container | Tightly sealed, airtight container | Prevents exposure to air and moisture. |
| Form | Neat or as a solution in a primary alcohol | Dilution in a primary alcohol can form more stable hemiacetals.[2] |
Experimental Protocols
General Protocol for Accelerated Stability Testing
This is a general protocol and should be adapted based on the specific properties of the compound and available analytical equipment.
-
Initial Analysis: Characterize a new batch of this compound using a validated analytical method (e.g., HPLC with UV detection or GC-MS) to determine its initial purity and impurity profile.
-
Sample Preparation: Aliquot the compound into several vials under an inert atmosphere. Some vials will be for real-time stability testing, and others for accelerated testing.
-
Storage Conditions:
-
Time Points for Testing:
-
Accelerated: Test samples at initial (time 0), 1, 3, and 6 months.[4]
-
Real-Time: Test samples at initial (time 0), 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis: At each time point, analyze the respective samples using the established analytical method.
-
Data Evaluation: Compare the purity and impurity profiles of the stored samples to the initial analysis. A significant change in purity or the appearance of degradation products indicates instability under those conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Purification of 2-Methyl-2-morpholinopropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-2-morpholinopropanal. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The purification of this compound presents a few key challenges inherent to its structure as an α-amino aldehyde. These include:
-
Instability: α-amino aldehydes can be prone to self-condensation or decomposition.[1]
-
Racemization: The stereocenter at the α-carbon can be susceptible to racemization, especially under acidic or basic conditions.[1][2]
-
Basicity of the Morpholine Ring: The morpholine nitrogen is basic and can interact strongly with acidic stationary phases like silica gel during chromatography, potentially leading to peak tailing and poor separation.
-
Oxidation of the Aldehyde: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which can be a significant impurity.
Q2: What are the recommended purification techniques for this compound?
Based on the structural features of this compound, the following purification techniques are recommended, from most to least common for similar compounds:
-
Column Chromatography: This is a versatile technique, but requires careful selection of stationary and mobile phases to address the challenges mentioned above.
-
Recrystallization: If the compound is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity.
-
Bisulfite Adduct Formation and Extraction: This is a classic and highly effective method for separating aldehydes from other organic compounds.[3][4]
Q3: How can I minimize decomposition and side reactions during purification?
To minimize decomposition and side reactions, consider the following precautions:
-
Work at low temperatures: Perform purification steps at reduced temperatures whenever possible to slow down potential degradation pathways.
-
Use an inert atmosphere: Purge all solvents and apparatus with an inert gas like nitrogen or argon to prevent oxidation of the aldehyde.
-
Avoid strong acids and bases: Exposure to strong acids or bases can catalyze side reactions and should be minimized.
-
Prompt processing: Purify the compound as quickly as possible after its synthesis to reduce the time for degradation to occur.
Troubleshooting Guides
Column Chromatography
Problem: My compound is streaking or showing significant tailing on the silica gel column.
-
Cause: The basic morpholine nitrogen is interacting strongly with the acidic silanol groups on the silica gel surface.
-
Solution:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% of a tertiary amine like triethylamine (Et₃N). This will neutralize the acidic sites on the silica.
-
Use a less acidic stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[1]
-
Problem: My compound appears to be decomposing on the column.
-
Cause: Aldehydes can be unstable on silica gel.
-
Solution:
-
Use a less polar solvent system: This will help to elute the compound more quickly, reducing its contact time with the stationary phase.[5]
-
Work quickly and at a lower temperature: If possible, run the column in a cold room.
-
Consider flash chromatography: This technique minimizes the time the compound spends on the column.
-
Recrystallization
Problem: I am having difficulty finding a suitable solvent for recrystallization.
-
Cause: Finding a single solvent where the compound is soluble when hot and insoluble when cold can be challenging.
-
Solution:
-
Use a solvent system: Experiment with binary solvent mixtures. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Screen a range of solvents: Test the solubility in small quantities of various solvents with different polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water).
-
Problem: The compound is oiling out instead of crystallizing.
-
Cause: The solution is likely supersaturated, or the melting point of the impurities is depressing the melting point of the compound below the temperature of the solution.
-
Solution:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Bisulfite Extraction
Problem: I am getting low recovery of my aldehyde after the bisulfite extraction.
-
Cause: The formation of the bisulfite adduct may be incomplete, or the regeneration of the aldehyde from the adduct may not be efficient.
-
Solution:
-
Ensure vigorous mixing: The reaction between the aldehyde and sodium bisulfite is often heterogeneous. Ensure vigorous stirring or shaking to maximize the interfacial area.[3]
-
Use a co-solvent: If the aldehyde has low water solubility, adding a miscible organic solvent like methanol or THF can improve the reaction rate.[4]
-
Optimize the regeneration step: When regenerating the aldehyde by adding a base (e.g., sodium carbonate or sodium hydroxide), ensure the pH is sufficiently basic to decompose the bisulfite adduct completely. Gentle warming may also help.
-
Data Presentation
Table 1: Hypothetical Purification Efficiency of Different Techniques for this compound.
| Purification Technique | Starting Purity (GC-MS, %) | Final Purity (GC-MS, %) | Typical Recovery (%) | Notes |
| Column Chromatography (Silica Gel with 1% Et₃N) | 85 | 95-98 | 70-85 | Eluent: Hexane/Ethyl Acetate gradient. |
| Recrystallization | 90 | >99 | 60-80 | Solvent system: Ethanol/Water. |
| Bisulfite Extraction | 80 | >98 | 85-95 | Highly selective for aldehydes. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% (v/v) and stir to create a homogeneous slurry.
-
Column Packing: Carefully pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica bed.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add the crude solid this compound and the minimum amount of a suitable hot solvent (or solvent mixture) to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Protocol 3: Purification by Bisulfite Extraction
-
Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 1-2 hours.[3] The bisulfite adduct will precipitate or move into the aqueous phase.
-
Separation: Separate the organic and aqueous layers. Wash the organic layer with water to ensure all the adduct has been removed. The impurities should remain in the organic layer.
-
Aldehyde Regeneration: Combine the aqueous layers containing the bisulfite adduct. Add a base (e.g., saturated sodium carbonate solution or 10% sodium hydroxide) until the solution is basic (pH > 10) to regenerate the aldehyde.
-
Extraction: Extract the liberated aldehyde with a fresh portion of an organic solvent.
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Troubleshooting Logic for Common Purification Issues.
References
- 1. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Method to synthesize α-Aminoaldehydes [jstage.jst.go.jp]
- 3. 16042-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. bio-fount.com [bio-fount.com]
- 5. scribd.com [scribd.com]
Technical Support Center: 2-Methyl-2-morpholinopropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-morpholinopropanal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is turning acidic over time, and I'm observing a new peak in my analysis that corresponds to a more polar compound. What is likely happening?
A: This is a common issue related to the aldehyde functional group in this compound. Aldehydes are susceptible to oxidation, which converts them into carboxylic acids.[1][2] This oxidation can be caused by exposure to air (autoxidation) or oxidizing agents present in the reaction mixture. The resulting carboxylic acid is a more polar compound and will lower the pH of your solution.
Troubleshooting Steps:
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Ensure your solvents are free of peroxides, which can initiate oxidation.
-
Antioxidants: In some cases, adding a radical scavenger or antioxidant in trace amounts can help prevent autoxidation, provided it doesn't interfere with your desired reaction.
Q2: I am seeing a significant amount of a high-molecular-weight byproduct, especially when using a base in my reaction. What could be the cause?
A: The presence of a high-molecular-weight byproduct, particularly in the presence of a base, strongly suggests that an aldol condensation reaction is occurring.[3][4] The aldehyde group of one molecule of this compound can react with the enolizable α-hydrogen of another molecule, leading to the formation of a dimer or even larger oligomers.[3][5]
Troubleshooting Steps:
-
Temperature Control: Aldol reactions are often temperature-dependent. Running your reaction at a lower temperature may significantly reduce the rate of this side reaction.
-
Controlled Addition: Slowly add the base or one of the reactants to the reaction mixture to maintain a low concentration of the reactive species and minimize self-condensation.[5]
-
Choice of Base: The strength of the base can influence the rate of enolate formation and subsequent aldol addition. Consider using a weaker base if your primary reaction allows for it.
-
Directed Aldol Strategy: If applicable to your synthesis, consider a directed aldol approach where you pre-form an enolate under controlled conditions before adding the second reactant.[5]
Q3: The morpholine ring in my molecule seems to be cleaving under my reaction conditions. Is this expected?
A: The morpholine ring is generally stable under many reaction conditions.[6] However, it is a tertiary amine and can react under certain circumstances. Strong acids can protonate the nitrogen, forming a morpholinium salt, which could potentially alter its reactivity or solubility.[6] While cleavage of the ether bond in the morpholine ring is not a common side reaction under standard conditions, highly aggressive reagents or harsh acidic conditions could potentially lead to ring-opening. The nitrogen of the morpholine can also be susceptible to oxidation by strong oxidizing agents.[7]
Troubleshooting Steps:
-
pH Control: If your reaction is run under acidic conditions, consider buffering the solution or using a less harsh acid.
-
Reagent Compatibility: Review the compatibility of all reagents with tertiary amines and ethers. Avoid strongly oxidizing or reducing conditions if ring integrity is crucial.
Q4: I'm having difficulty purifying my product. What are the common impurities and recommended purification methods?
A: Common impurities include the corresponding carboxylic acid from oxidation and aldol condensation products.[1]
Purification Strategies:
-
Acid-Base Extraction: To remove the acidic impurity (carboxylic acid), you can perform a liquid-liquid extraction with a mild aqueous base like sodium bicarbonate solution.[1] Your desired product should remain in the organic layer.
-
Bisulfite Adduct Formation: Aldehydes can be selectively removed from a mixture by forming a solid bisulfite adduct.[8][9] This adduct can then be filtered off. The aldehyde can be regenerated from the adduct by treatment with a base.[9] This method is useful for separating your aldehyde from non-aldehyde impurities.
-
Column Chromatography: Purification by column chromatography on silica gel is a viable option.[10] It's important to use a relatively non-polar eluent system to move the aldehyde, as it can be sensitive to the acidic nature of silica gel over long periods. Neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can sometimes prevent product degradation on the column.[10]
Quantitative Data on Side Reactions (Hypothetical)
The following table summarizes hypothetical quantitative data on the formation of the two primary side products of this compound under various reaction conditions. This data is intended for illustrative purposes to guide experimental design.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Temperature | 25°C | 50°C | 25°C | 25°C |
| Atmosphere | Air | Air | Nitrogen | Nitrogen |
| Base | None | 1.1 eq. NaOH | 1.1 eq. NaOH | 0.1 eq. Pyridine |
| Carboxylic Acid Byproduct (%) | 5% | 8% | <1% | <1% |
| Aldol Dimer Byproduct (%) | <1% | 35% | 15% | 5% |
Experimental Protocol: Minimizing Aldol Condensation
This protocol provides a general method for a reaction involving this compound where the suppression of the aldol condensation side reaction is critical.
Objective: To perform a base-catalyzed reaction with this compound while minimizing the formation of the aldol dimer.
Materials:
-
This compound
-
Reactant X
-
Anhydrous, peroxide-free solvent (e.g., THF)
-
Weak, non-nucleophilic base (e.g., Pyridine)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, including a dropping funnel
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a positive pressure of nitrogen.
-
Reagent Preparation: Dissolve this compound and Reactant X in the anhydrous solvent in the reaction flask.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
-
Controlled Addition of Base: Prepare a solution of the base in the anhydrous solvent. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Proceed with a standard aqueous workup and extraction with a suitable organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel.
Visualizations
Caption: Troubleshooting logic for identifying common side reactions.
Caption: Pathways for oxidation and aldol condensation side reactions.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jackwestin.com [jackwestin.com]
- 5. benchchem.com [benchchem.com]
- 6. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
How to increase the reaction rate of 2-Methyl-2-morpholinopropanal
Welcome to the technical support center for 2-Methyl-2-morpholinopropanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding so slowly?
A1: The slow reaction rate is primarily due to the significant steric hindrance around the aldehyde functional group. The alpha-carbon (C2) is a quaternary center, bonded to a methyl group, a bulky morpholine ring, and the ethyl group of the propanal chain. This crowding makes it difficult for nucleophiles to approach the electrophilic carbonyl carbon.[1][2][3] Aldehydes are generally more reactive than ketones, but severe steric hindrance, as seen in this molecule, can dramatically decrease reactivity.[1][2]
Q2: What general strategies can I employ to increase the reaction rate?
A2: There are several fundamental strategies to increase the rate of a chemical reaction:
-
Increase Temperature: Raising the reaction temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, which can overcome the activation energy barrier.[4][5][6]
-
Increase Reactant Concentration: A higher concentration of reactants increases the probability of collision between the aldehyde and the nucleophile.[4][5][6]
-
Use a Catalyst: A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby speeding up the reaction without being consumed.[4][5][7] For aldehydes, this often involves acid catalysis to make the carbonyl carbon more electrophilic.[8][9]
-
Optimize Solvent Choice: The solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.[10][11][12]
Q3: How do I choose the right catalyst for my reaction?
A3: Catalyst selection is reaction-dependent.
-
Acid Catalysis: For nucleophilic additions (e.g., acetal formation, imine formation), a catalytic amount of a Brønsted or Lewis acid is often effective. The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles.[9] Scandium triflate (Sc(OTf)₃) is an example of a Lewis acid that can activate ketones.[13] Be cautious with pH control, as some reactions require a specific pH range to be effective.[14]
-
Organocatalysis: N-Heterocyclic Carbenes (NHCs) can be used to reverse the polarity of the aldehyde ("umpolung") for certain transformations.[15] For specific reactions like enantioselective alkylations, primary aminothiourea derivatives have been shown to be effective.[16]
-
Reductive Amination: In reductive amination, the choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the intermediate iminium ion much faster than the starting aldehyde.[14][17]
Q4: What is the effect of solvent on the reaction rate?
A4: The choice of solvent can have a significant impact. Polar aprotic solvents like THF, acetonitrile, or dichloromethane (DCE) are often good choices for reactions like reductive amination.[18]
-
Polar Protic vs. Aprotic: Protic solvents (like ethanol or water) can solvate and stabilize the reactants but may also interfere with certain nucleophiles or catalysts.[12] For some reactions involving less reactive molecules, polar solvents can sometimes lead to slower kinetics.[10][11]
-
Solvent Polarity: The polarity of the solvent can influence the reaction equilibrium and kinetics, especially for less reactive molecules.[8][11] For hydrogenation reactions, polar solvents may lead to higher selectivity for the desired product.[19] It is often necessary to screen a few solvents to find the optimal conditions for your specific reaction.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
Problem: Low or No Conversion
| Potential Cause | Suggested Solution |
| Insufficient Activation Energy | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction for product formation and potential decomposition. |
| Low Reactant Concentration | Increase the concentration of the limiting reagent. If the reaction is bimolecular, increasing the concentration of both reactants can help.[5] |
| Ineffective Catalyst | If using acid catalysis, ensure it is not being quenched by other basic species (e.g., the morpholine nitrogen). A stronger Lewis acid might be required. For reductive aminations, ensure the reducing agent is active and appropriate for the pH of the reaction.[14][17] |
| Steric Hindrance | Consider using a smaller, more reactive nucleophile if the reaction allows. For example, methylamine will react faster than diethylamine. |
| Poor Solvent Choice | The reactants may not be fully soluble, or the solvent may be interfering with the reaction. Try a different solvent with different polarity (e.g., switch from THF to acetonitrile or toluene).[12] |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Decomposition at High Temperature | If you observe decomposition upon heating, try running the reaction at a lower temperature for a longer period. |
| Over-reduction (Reductive Amination) | The reducing agent may be too strong and is reducing the aldehyde directly to an alcohol. Switch to a milder, more selective reagent like NaBH(OAc)₃.[14][17] |
| Self-Condensation or Polymerization | While this specific aldehyde cannot undergo a typical aldol reaction, acid-catalyzed side reactions can occur. Ensure the catalyst loading is not too high and that the temperature is controlled. |
| Side reactions with solvent | Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions. |
Experimental Protocols
Key Experiment: Optimizing Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is a common reaction in drug development.[17][18][20] This protocol provides a general method for the reaction of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as catalyst)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous solvent (DCE or THF) to achieve a concentration of 0.1-0.5 M.
-
Amine Addition: Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the intermediate imine/iminium ion.
-
Catalyst (Optional): If the imine formation is slow, a catalytic amount of acetic acid (0.1 eq) can be added.[14]
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualized Workflows and Pathways
Caption: Troubleshooting decision tree for a slow reaction.
Caption: General mechanism for acid-catalyzed nucleophilic addition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Khan Academy [khanacademy.org]
- 5. How to increase reaction speed | MEL Chemistry [melscience.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation [mdpi.com]
- 16. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Methyl-2-morpholinopropanal during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Methyl-2-morpholinopropanal during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, as an α-amino aldehyde, is susceptible to several degradation pathways:
-
Racemization: The chiral center at the α-carbon can undergo epimerization, especially under acidic or basic conditions, leading to a loss of stereochemical purity.
-
Self-Condensation: Two molecules can react with each other in an aldol-type condensation, particularly in the presence of base, to form undesired dimers and oligomers.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of oxidizing agents or air over prolonged periods.
-
Reaction with Amines: The aldehyde can react with primary or secondary amines present in the reaction mixture to form imines or enamines, respectively. This is a common and often reversible reaction.
-
Cleavage of the Morpholine Ring: Under harsh acidic or basic conditions, the C-N bonds of the morpholine ring can be cleaved.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 4): Can promote racemization. While imine formation with other amines is catalyzed by acid, very low pH can protonate the amine nucleophile, rendering it unreactive.
-
Neutral to Mildly Acidic Conditions (pH 4-6): Generally the most stable range for many α-amino aldehydes, minimizing both racemization and base-catalyzed self-condensation.
-
Basic Conditions (pH > 8): Strongly promotes self-condensation reactions. It can also catalyze racemization.
Q3: What is the impact of temperature on the degradation of this compound?
A3: Elevated temperatures accelerate the rates of all degradation pathways. It is crucial to maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. For sensitive α-amino aldehydes, reactions are often conducted at low temperatures (e.g., 0 °C or below) to minimize side reactions.
Q4: Can catalysts contribute to the degradation of this compound?
A4: Yes, both acid and base catalysts can promote degradation. Lewis acids can coordinate to the carbonyl oxygen, potentially increasing susceptibility to nucleophilic attack and side reactions. As mentioned, bases are particularly problematic due to the promotion of self-condensation. The choice of catalyst should be carefully considered to avoid those that exacerbate degradation pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low Yield of Desired Product and Presence of High Molecular Weight Impurities
| Possible Cause | Suggested Solution |
| Self-condensation | - Control pH: Maintain the reaction pH in the neutral to mildly acidic range (pH 4-6). Avoid strong bases. - Lower Temperature: Run the reaction at a lower temperature to slow down the rate of self-condensation. - Slow Addition: Add this compound slowly to the reaction mixture to keep its instantaneous concentration low. - Protecting Groups: Consider protecting the aldehyde functionality as an acetal or another suitable protecting group if the reaction chemistry allows. |
Problem 2: Loss of Stereochemical Purity (Racemization)
| Possible Cause | Suggested Solution |
| Presence of Acid or Base | - Buffer the Reaction: Use a suitable buffer to maintain a stable pH in the optimal range (pH 4-6). - Minimize Reaction Time: Shorter reaction times reduce the exposure of the compound to conditions that can cause racemization. - Use Non-polar Solvents: Polar, protic solvents can facilitate racemization. If possible, use non-polar, aprotic solvents. |
Problem 3: Formation of Imine or Enamine Byproducts
| Possible Cause | Suggested Solution |
| Reaction with other amine nucleophiles | - pH Control: The rate of imine formation is pH-dependent, often maximal around pH 5. Adjusting the pH outside this range may slow down this side reaction.[1] - Protecting the Amine: If the reacting amine is not the desired nucleophile, consider using a protecting group strategy. - Reversibility: Imine formation is often reversible. Hydrolysis during workup (under appropriate pH conditions) can sometimes regenerate the aldehyde.[1] |
Data Presentation
Table 1: Estimated Effect of pH on the Rate of Degradation of a Typical α-Amino Aldehyde at Room Temperature
| pH | Predominant Degradation Pathway | Estimated Relative Degradation Rate |
| 2 | Racemization | Moderate |
| 4 | Minimal Degradation | Low |
| 6 | Minimal Degradation | Low |
| 8 | Self-condensation, Racemization | High |
| 10 | Self-condensation, Racemization | Very High |
Table 2: Estimated Effect of Temperature on the Rate of Self-Condensation of a Typical α-Amino Aldehyde at Neutral pH
| Temperature (°C) | Estimated Relative Rate of Self-Condensation |
| -20 | Very Low |
| 0 | Low |
| 25 (Room Temp) | Moderate |
| 50 | High |
| 80 | Very High |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Degradation of this compound
This protocol provides a general workflow for a reaction where this compound is used as a reactant, with an emphasis on minimizing its degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Solvent Choice: Use a dry, aprotic solvent to minimize side reactions with water and to reduce the polarity of the medium, which can help suppress racemization.
-
Temperature Control: Cool the reaction vessel to the desired low temperature (e.g., 0 °C) before adding any reagents. Maintain this temperature throughout the reaction.
-
pH Control: If the reaction is sensitive to pH, use a non-nucleophilic buffer to maintain the pH in the desired range (ideally 4-6).
-
Reagent Addition: Dissolve the other reactants in the chosen solvent. Add the this compound solution dropwise to the reaction mixture over a prolonged period to maintain a low concentration of the aldehyde, thus minimizing self-condensation.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, quench it promptly. The workup procedure should be designed to avoid extremes of pH and temperature. An aqueous workup should be performed with buffered solutions if necessary.
-
Purification: Purify the product promptly after workup. If using chromatography, consider using a neutral stationary phase like alumina instead of silica gel, as the acidic nature of silica can promote degradation of sensitive compounds.
Visualizations
Caption: Key degradation pathways of this compound.
Caption: A logical workflow for troubleshooting degradation issues.
References
Validation & Comparative
In-depth Analysis of 2-Methyl-2-morpholinopropanal Reactions: A Guide to Potential Products and Their Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential reaction products derived from 2-Methyl-2-morpholinopropanal. Due to a notable scarcity of published experimental data specifically validating the performance of products from this particular starting material, this document focuses on the predicted reactivity based on its functional groups—an aldehyde, a tertiary amine, and a morpholine ring. The information herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this compound and to guide the design of experiments for the validation of its derivatives.
Potential Synthetic Transformations of this compound
This compound is a versatile building block with the potential to undergo a variety of chemical transformations. Its reactivity is primarily centered around the aldehyde functional group, which can participate in a wide range of C-C and C-N bond-forming reactions. The presence of the morpholine moiety can influence the solubility and pharmacokinetic properties of the resulting products, a feature of significant interest in drug discovery.
Below, we outline several potential reaction pathways for this compound, along with the classes of products that could be synthesized.
Reactions at the Aldehyde Group
The aldehyde functionality is the most reactive site in this compound and can be targeted for a multitude of synthetic operations.
Table 1: Potential Reactions Involving the Aldehyde Group of this compound and Their Expected Products
| Reaction Type | Reagent/Catalyst | Expected Product Class | Potential Applications |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amines | Synthesis of bioactive molecules, ligands |
| Wittig Reaction | Phosphonium Ylide | Alkenes | Olefination for further functionalization |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohols | Introduction of diverse substituents |
| Aldol Condensation | Acid or Base Catalyst | α,β-Unsaturated Aldehydes or Ketones | C-C bond formation, synthesis of complex scaffolds |
| Knoevenagel Condensation | Active Methylene Compound, Base | Substituted Alkenes | Synthesis of electron-deficient alkenes |
| Cyanohydrin Formation | HCN or Cyanide Salt | Cyanohydrins | Precursors to α-hydroxy acids and amino acids |
Experimental Protocols: General Methodologies
General Procedure for Reductive Amination
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added sodium triacetoxyborohydride (1.5-2.0 eq) in portions at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Wittig Reaction
A phosphonium salt (1.1 eq) is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) (1.0 eq) is added at 0°C to generate the ylide. The mixture is stirred for 30-60 minutes, after which a solution of this compound (1.0 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic phase is dried and concentrated, and the product is purified by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the potential synthetic transformations of this compound.
Comparative Efficacy of Organocatalysts in Asymmetric Aldol Reactions: A Guide for Researchers
A comprehensive analysis of L-Proline and Diarylprolinol Silyl Ether in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Introduction:
Organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysts for the synthesis of chiral molecules.[1] Among the vast array of organocatalysts, those derived from the amino acid proline have proven to be particularly robust and versatile.[2] This guide presents a comparative study of two prominent organocatalysts: the simple, naturally occurring amino acid L-Proline and a more structurally complex Diarylprolinol Silyl Ether, often referred to as the Jørgensen-Hayashi catalyst.[3]
Initial investigations to include 2-Methyl-2-morpholinopropanal in this comparative study were undertaken. However, a comprehensive search of the scientific literature and chemical databases did not yield any evidence of its application as an organocatalyst in asymmetric synthesis. Its primary role appears to be as a synthetic intermediate in other chemical processes. Therefore, this guide will focus on the well-established and highly effective L-Proline and Diarylprolinol Silyl Ether catalysts.
The benchmark reaction for this comparative study is the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a widely studied transformation that serves as a standard for evaluating the performance of new organocatalysts.[4] The key performance indicators for this comparison will be chemical yield, diastereoselectivity (d.r.), and enantioselectivity (ee).
Data Presentation: Performance in the Asymmetric Aldol Reaction
The following table summarizes the performance of L-Proline and a representative Diarylprolinol Silyl Ether in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde under various reported conditions.
| Catalyst | Solvent | Additive | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | DMSO | None | 96 | 99 | 93:7 | 96 | [5] |
| Neat | None | 48 | 73 | 90:10 | >99 | [5] | |
| Water/Methanol | None | 24 | 85-96 | 71:29 - 90:10 | - | [6] | |
| (S)-α,α-Diphenylprolinol TMS Ether | Toluene | Water | 2 | 95 | >95:5 | >99 | [3] |
| Hexane | None | 5 | - | 94:6 | 99 | [7] |
Key Observations:
-
L-Proline is a highly effective catalyst, particularly in polar aprotic solvents like DMSO, affording excellent yields, diastereoselectivity, and enantioselectivity.[5] Solvent-free conditions also provide high enantioselectivity.[5]
-
Diarylprolinol Silyl Ethers are exceptionally active catalysts, often requiring significantly shorter reaction times compared to L-Proline.[3][7] They consistently deliver outstanding levels of diastereo- and enantioselectivity, frequently exceeding 99% ee.[3][7]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for providing a basis for further reaction optimization.
General Procedure for L-Proline Catalyzed Aldol Reaction:
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2.0 mL), cyclohexanone (5.0 mmol) is added, followed by L-Proline (0.1-0.3 mmol, 10-30 mol%). The reaction mixture is stirred at room temperature for the specified time (e.g., 96 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[5]
General Procedure for Diarylprolinol Silyl Ether Catalyzed Aldol Reaction:
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in the specified solvent (e.g., Toluene, 1.0 mL) at the designated temperature (e.g., 0 °C), is added the Diarylprolinol Silyl Ether catalyst (0.05-0.1 mmol, 5-10 mol%). Cyclohexanone (2.0 mmol) is then added, and if required, an additive such as water (1.0 mmol) is included. The reaction is stirred for the indicated time (e.g., 2 hours). The reaction is then worked up following a similar procedure to the L-Proline catalyzed reaction, involving quenching, extraction, and purification. The stereochemical outcome is determined by chiral HPLC analysis.[3]
Mandatory Visualizations: Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the L-Proline and Diarylprolinol Silyl Ether catalyzed asymmetric aldol reactions.
Caption: Catalytic cycle of the L-Proline catalyzed asymmetric aldol reaction.
Caption: Catalytic cycle of the Diarylprolinol Silyl Ether catalyzed aldol reaction.
Conclusion
Both L-Proline and Diarylprolinol Silyl Ethers are highly effective organocatalysts for the asymmetric aldol reaction. L-Proline offers the advantages of being inexpensive, readily available, and non-toxic. Diarylprolinol Silyl Ethers, while more complex and costly, provide exceptional catalytic activity and stereoselectivity, often under milder conditions and with shorter reaction times. The choice between these catalysts will depend on the specific requirements of the synthesis, including cost, desired efficiency, and the scale of the reaction. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision when selecting an organocatalyst for their asymmetric synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline catalyzed aldol reaction | PPTX [slideshare.net]
- 3. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Morpholine-Based Organocatalysts and Traditional Catalysts in Asymmetric Synthesis
In the landscape of asymmetric synthesis, a critical area for drug development and fine chemical production, the choice of catalyst dictates the efficiency, stereoselectivity, and sustainability of a reaction. This guide provides an objective comparison between a modern morpholine-based organocatalyst and traditional catalytic systems, namely the well-established organocatalyst L-proline and a representative transition metal catalyst.
While the specific compound 2-Methyl-2-morpholinopropanal is not documented as a catalyst in peer-reviewed literature, this guide will focus on a structurally related and catalytically active β-morpholine amino acid. This comparison will be based on experimental data from key asymmetric reactions, providing researchers, scientists, and drug development professionals with a clear overview of their respective performances.
Catalyst Performance: A Head-to-Head Comparison
The efficiency of a catalyst in asymmetric synthesis is primarily evaluated by its ability to produce the desired product in high yield and with high stereoselectivity (diastereoselectivity and enantioselectivity) under mild conditions. Below is a comparative summary of a β-morpholine amino acid organocatalyst, L-proline, and a typical transition metal catalyst in benchmark asymmetric reactions.
Table 1: Performance Data for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| β-Morpholine Amino Acid I | Butanal | trans-β-nitrostyrene | 1 | iPrOH | 24 | >99 | 98:2 | 89 |
| L-Proline | Propanal | trans-β-nitrostyrene | 20 | CH2Cl2 | 110 | 95 | 95:5 | 99 |
Table 2: Performance Data for the Asymmetric Aldol Reaction
| Catalyst | Ketone/Aldehyde Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| L-Proline | Cyclohexanone | p-nitrobenzaldehyde | 30 | DMSO | 4 | 99 | 99:1 | 99 |
| Ruthenium-based catalyst | Acetophenone | - | 0.1 | isopropanol | - | high | - | up to 85 |
Note: Direct comparison of reaction conditions can be challenging due to variations in optimized protocols for each catalyst system.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the reactions cited in the performance comparison.
Experimental Protocol 1: β-Morpholine Amino Acid Catalyzed Michael Addition [1]
A solution of the β-morpholine amino acid catalyst I (1 mol%) and N-methylmorpholine (1 mol%) in isopropanol is prepared. To this solution, butanal (1.5 equivalents) is added, and the mixture is stirred at room temperature for 10 minutes. Subsequently, trans-β-nitrostyrene (1 equivalent) is added, and the reaction is stirred at -10°C for 24 hours. The reaction is then quenched, and the product is isolated and purified using column chromatography. The diastereomeric ratio and enantiomeric excess are determined by HPLC analysis on a chiral column.
Experimental Protocol 2: L-Proline Catalyzed Aldol Reaction [2][3]
To a stirred solution of p-nitrobenzaldehyde (1.0 mmol) in DMSO (4 mL) is added cyclohexanone (10.0 mmol) and L-proline (0.3 mmol). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Experimental Protocol 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [4]
A ruthenium catalyst precursor (e.g., [Ru(η6-C6H6)Cl2]2) and a chiral ligand are dissolved in isopropanol. The ketone substrate (e.g., acetophenone) is added to this solution. The reaction is initiated by the addition of a hydrogen donor, and the mixture is stirred at a specified temperature until completion. The product alcohol is then isolated and purified, and its enantiomeric excess is determined by chiral GC or HPLC.
Catalytic Mechanisms and Pathways
The stereochemical outcome of these reactions is governed by the specific catalytic cycle. Organocatalysts like β-morpholine amino acids and L-proline operate through an enamine catalytic cycle, while transition metal catalysts function via different mechanisms, such as the formation of metal-enolate intermediates.
The catalytic cycle for both the β-morpholine amino acid and L-proline involves the formation of a nucleophilic enamine intermediate from the reaction of the catalyst's secondary amine with a carbonyl compound (aldehyde or ketone). This enamine then attacks the electrophile (e.g., a nitroolefin or another aldehyde). Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselectivity of Chiral Aldehydes in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Chiral aldehydes have emerged as powerful tools in asymmetric catalysis, acting as both catalysts and synthons to induce high levels of enantioselectivity. This guide provides an objective comparison of the performance of various chiral aldehydes in different asymmetric transformations, supported by experimental data and detailed protocols to aid in the selection of the optimal aldehyde for a specific synthetic challenge.
Performance in Asymmetric α-Nucleophilic Addition of Glycine Esters
A study published in the Journal of the American Chemical Society detailed the development of novel chiral aldehyde catalysts and their efficacy in the asymmetric α-nucleophilic addition of glycine esters to α,β-unsaturated ketones. The research highlights the significant impact of the aldehyde's structural modifications on the reaction's yield, diastereoselectivity, and, most critically, its enantioselectivity.
Below is a summary of the performance of six distinct chiral BINOL-derived aldehyde catalysts in this reaction. The catalysts share a common core structure but differ in the substituents at the 4-position of the aromatic ring, demonstrating the electronic and steric effects on the catalytic outcome.
Table 1: Comparison of Chiral Aldehyde Catalysts in Asymmetric α-Nucleophilic Addition
| Catalyst | R Group | Yield (%) | dr (anti/syn) | ee (%) |
| 4a | H | 35 | 85:15 | 88 |
| 4b | Br | 92 | 90:10 | 95 |
| 4c | I | 85 | 91:9 | 94 |
| 4d | Ph | 90 | 90:10 | 96 |
| 4e | 1-Naph | 88 | 89:11 | 93 |
| 4f | 2-Naph | 86 | 88:12 | 92 |
Reaction Conditions: Glycine ester (0.1 mmol), methyl vinyl ketone (0.2 mmol), chiral aldehyde catalyst (20 mol%), in CH2Cl2 (1.0 mL) at 25 °C for 12 h.
The data clearly indicates that catalyst 4d , bearing a phenyl group, provided the highest enantioselectivity (96% ee) with an excellent yield (90%). Catalyst 4b , with a bromine substituent, also demonstrated high efficiency and enantioselectivity. This comparative analysis underscores the tunability of chiral aldehyde catalysts for optimizing asymmetric transformations.
Experimental Workflow and Signaling Pathway
The general workflow for evaluating the enantioselectivity of these chiral aldehyde catalysts involves a systematic process of catalyst screening, reaction optimization, and product analysis. A signaling pathway for the catalytic cycle illustrates the proposed mechanism of action.
Caption: Workflow for chiral aldehyde evaluation and proposed catalytic cycle.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
General Procedure for the Asymmetric α-Nucleophilic Addition
To a solution of the chiral aldehyde catalyst (0.02 mmol, 20 mol%) in anhydrous dichloromethane (CH2Cl2, 1.0 mL) in a sealed vial was added the glycine ester (0.1 mmol). The mixture was stirred for 5 minutes at room temperature (25 °C). Subsequently, the α,β-unsaturated ketone (0.2 mmol) was added, and the reaction mixture was stirred at 25 °C for 12 hours.
Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product. The yield was determined from the isolated product. The diastereomeric ratio (dr) was determined by 1H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess (ee) was determined by chiral high-performance liquid chromatography (HPLC) analysis.
Catalyst Synthesis
The chiral BINOL-derived aldehyde catalysts were synthesized from the corresponding commercially available substituted 1,1'-bi-2-naphthol (BINOL) derivatives. The synthesis involves a multi-step procedure including formylation of the BINOL core. For detailed synthetic procedures of each catalyst, please refer to the supporting information of the original publication.
This guide provides a snapshot of the comparative performance of a specific class of chiral aldehydes. Researchers are encouraged to consult the primary literature for a broader understanding and to explore the ever-expanding toolbox of chiral catalysts for their specific synthetic needs. The principles of systematic screening and optimization outlined here serve as a valuable framework for achieving high enantioselectivity in asymmetric catalysis.
Performance of 2-Methyl-2-morpholinopropanal in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-Methyl-2-morpholinopropanal in various solvent systems. Understanding the behavior of this morpholine derivative in different solvents is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document outlines its expected solubility and stability, compares it with alternative scaffolds, and provides detailed experimental protocols for performance evaluation.
Physicochemical Properties of this compound
Expected General Properties:
-
Appearance: Colorless to pale yellow liquid or solid.
-
Molecular Formula: C₈H₁₅NO₂
-
Molecular Weight: 157.21 g/mol
-
Boiling Point: Estimated to be around 99-100 °C at 14 Torr.
-
pKa: The morpholine nitrogen provides basicity, with an estimated pKa of the conjugate acid around 5-7.
Comparative Performance in Solvent Systems
The choice of solvent is critical for reaction kinetics, yield, and purity of the final product. The following tables provide an illustrative comparison of the expected performance of this compound in a range of common laboratory solvents.
Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." Its polar functional groups (ether, amine, aldehyde) suggest good solubility in polar solvents, while the hydrocarbon backbone allows for some solubility in less polar environments.
Table 1: Illustrative Solubility of this compound in Common Solvents at Ambient Temperature
| Solvent System | Solvent Type | Expected Solubility ( g/100 mL) | Rationale & Remarks |
| Water | Protic, Polar | Moderate to High | The morpholine oxygen and nitrogen can form hydrogen bonds with water. Solubility is expected to be significant for a molecule of this size. |
| Methanol | Protic, Polar | High | Excellent hydrogen bonding potential and similar polarity. |
| Ethanol | Protic, Polar | High | Similar to methanol, provides good solvation. |
| Acetone | Aprotic, Polar | High | Good dipole-dipole interactions with the carbonyl and morpholine groups. |
| Dichloromethane (DCM) | Aprotic, Moderately Polar | High | Effective at dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Aprotic, Polar | High | The ether linkage in THF is compatible with the morpholine ether group. |
| Toluene | Aprotic, Nonpolar | Moderate | The methyl and propyl groups provide some nonpolar character, allowing for dissolution. |
| Hexane | Aprotic, Nonpolar | Low | Primarily van der Waals interactions; the polar functional groups limit solubility. |
| Diethyl Ether | Aprotic, Slightly Polar | High | Good solvent for many organic compounds with polar functional groups. |
Note: The quantitative solubility values in this table are illustrative and based on the general properties of morpholine derivatives and aldehydes. Actual experimental determination is recommended.
Stability Profile
The stability of this compound can be influenced by the solvent, temperature, and presence of acidic or basic impurities. The aldehyde group is susceptible to oxidation and other reactions.
Table 2: Illustrative Stability of this compound in Different Solvent Environments
| Solvent System | Condition | Expected Stability | Potential Degradation Pathways |
| Protic Solvents (e.g., Water, Alcohols) | Neutral | Moderate | Aldehyde may form hemiacetals or hydrates. |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Neutral | High | Generally stable, good for many synthetic applications. |
| Aprotic Nonpolar Solvents (e.g., Toluene, Hexane) | Neutral | High | Stable, but limited by solubility for reactions. |
| Acidic Conditions (e.g., aqueous HCl) | pH < 4 | Low | Aldehyde may be prone to polymerization or other acid-catalyzed reactions. The morpholine nitrogen will be protonated. |
| Basic Conditions (e.g., aqueous NaOH) | pH > 10 | Low | Aldol condensation or other base-catalyzed side reactions of the aldehyde are possible. |
| Presence of Oxidizing Agents | Any | Low | The aldehyde group is readily oxidized to a carboxylic acid. |
Note: The stability assessments are qualitative and for illustrative purposes. Empirical stability studies are essential for specific applications.
Comparison with Alternative Scaffolds
The morpholine ring is a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which often lead to improved pharmacokinetic profiles of drug candidates.[1] However, depending on the synthetic goal, other heterocyclic systems can be considered.
Table 3: Comparison of this compound with Alternative Scaffolds
| Scaffold | Key Features & Advantages | Potential Disadvantages |
| This compound | - Good balance of lipophilicity and hydrophilicity. - The morpholine ring can improve metabolic stability and aqueous solubility. - The tertiary amine offers a site for further functionalization. | - The aldehyde is a reactive functional group that may require protection in some synthetic steps. |
| Piperidine Derivatives | - Structurally similar six-membered heterocycle. - Widely used in pharmaceuticals. - The secondary amine is readily functionalized. | - More basic than morpholine, which can affect biological interactions and solubility. - Lacks the ether oxygen, leading to different hydrogen bonding capabilities. |
| Thiomorpholine Derivatives | - The sulfur atom can participate in different non-covalent interactions compared to oxygen. - Can offer a different metabolic profile. | - The sulfur atom is susceptible to oxidation. - Generally more lipophilic than the corresponding morpholine. |
| Pyrrolidine Derivatives | - Five-membered ring structure provides different conformational constraints. - Common scaffold in natural products and pharmaceuticals. | - Different geometry and basicity compared to the six-membered rings. |
Experimental Protocols
To empirically determine the performance of this compound, the following experimental protocols are recommended.
Protocol for Determining Solubility
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature shaker/water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the withdrawn sample to remove any suspended solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.
-
Dilute the saturated sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Protocol for Assessing Chemical Stability
Objective: To assess the stability of this compound in a specific solvent under defined conditions (e.g., temperature, pH).
Materials:
-
This compound
-
Selected solvent and buffer solutions of desired pH
-
Vials with screw caps
-
Temperature-controlled oven or incubator
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent or buffer.
-
Aliquot the solution into several vials.
-
-
Incubation:
-
Store the vials under the desired stress conditions (e.g., elevated temperature, specific pH).
-
Keep a control sample at a reference condition (e.g., refrigerated and protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 6, 24, 48, 72 hours), remove a vial from the stress condition.
-
Immediately analyze the sample using a validated stability-indicating HPLC or GC method. This method should be able to separate the parent compound from its potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Logical Workflow for Solvent System Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a reaction involving this compound.
Caption: Workflow for selecting a suitable solvent system.
Generalized Synthetic Pathway
This diagram shows a generalized synthetic pathway where this compound could be utilized as a building block for more complex molecules, leveraging the reactivity of its aldehyde group.
Caption: Potential synthetic transformations of this compound.
References
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2-Methyl-2-morpholinopropanal and a Ketone Analogue
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a target molecule is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate the structure of 2-Methyl-2-morpholinopropanal and its readily available ketone analogue, 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one. Due to a lack of publicly available experimental data for this compound, this guide presents a predicted spectroscopic profile based on established principles and compares it with the experimentally verified data of its ketone counterpart.
This comparative approach offers valuable insights into the expected spectral characteristics of this compound, aiding researchers in its potential identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the reported experimental data for 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Assignment | This compound (Predicted) | 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (Experimental) [1] |
| Aldehyde/Aromatic Protons | ~9.5 ppm (s, 1H, -CHO) | 8.50-8.53 ppm (d-like, 2H, Ar-H), 7.21-7.24 ppm (d-like, 2H, Ar-H) |
| Morpholine Protons | ~3.7 ppm (t, 4H, -O-CH₂-), ~2.5 ppm (t, 4H, -N-CH₂-) | 3.68-3.71 ppm (m, 4H, -O-CH₂-), 2.56-2.59 ppm (m, 4H, -N-CH₂-) |
| Methyl Protons | ~1.1 ppm (s, 6H, -C(CH₃)₂) | 1.31 ppm (s, 6H, -C(CH₃)₂), 2.53 ppm (s, 3H, -S-CH₃) |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Assignment | This compound (Predicted) | 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (Experimental) [1] |
| Carbonyl Carbon | ~200-205 ppm (-CHO) | 201.9 ppm (C=O) |
| Aromatic Carbons | N/A | 144.9, 131.8, 130.3, 124.3 ppm |
| Morpholine Carbons | ~67 ppm (-O-CH₂-), ~50 ppm (-N-CH₂-) | 67.3 ppm (-O-CH₂-), 47.2 ppm (-N-CH₂-) |
| Quaternary Carbon | ~55 ppm (-C(CH₃)₂) | 68.3 ppm (-C(CH₃)₂) |
| Methyl Carbons | ~20 ppm (-C(CH₃)₂) | 20.4 ppm (-C(CH₃)₂), 14.4 ppm (-S-CH₃) |
Table 3: Key IR Absorption Frequencies (Predicted vs. Experimental)
| Functional Group | This compound (Predicted) | 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (Experimental) |
| C=O Stretch | ~1725-1740 cm⁻¹ (strong) | ~1670-1680 cm⁻¹ (strong, conjugated ketone) |
| C-H Stretch (Aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ (medium) | N/A |
| C-N Stretch | ~1115-1125 cm⁻¹ (strong) | ~1115-1125 cm⁻¹ (strong) |
| C-O-C Stretch | ~1115-1125 cm⁻¹ (strong) | ~1115-1125 cm⁻¹ (strong) |
Table 4: Mass Spectrometry Fragmentation (Predicted vs. Experimental)
| Parameter | This compound (Predicted) | 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one (Experimental) [1] |
| Molecular Ion (M⁺) | m/z 157 | m/z 279 |
| Key Fragments | m/z 128 ([M-CHO]⁺), m/z 86 ([Morpholine-CH₂]⁺), m/z 71 ([C₄H₉N]⁺), m/z 57 ([C₃H₅O]⁺) | m/z 135 ([CH₃S-C₆H₄-CO]⁺), m/z 100 ([Morpholine-C(CH₃)₂]⁺), m/z 86 ([Morpholine-CH₂]⁺) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of these compounds are crucial for reproducible results.
Synthesis of 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone
A common synthetic approach involves the reaction of 2-methyl-2-(4-morpholinyl)-1-(4-chlorophenyl)-1-propanone with sodium methyl mercaptide in a two-phase system using a phase-transfer catalyst, such as a quaternary ammonium salt. The reaction is typically heated and monitored until the starting material is consumed. The product is then extracted, purified by washing and recrystallization to yield the final product.
Spectroscopic Analysis Protocol
-
Sample Preparation :
-
NMR : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
IR : For solid samples, prepare a KBr pellet or use a diamond ATR accessory for analysis. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
MS : Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
-
Instrumentation and Data Acquisition :
-
NMR : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
IR : Use a Fourier Transform Infrared (FTIR) spectrometer. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
MS : Employ a mass spectrometer capable of high-resolution mass analysis (e.g., TOF, Orbitrap) to determine the accurate mass and elemental composition.
-
Visualizing the Structures and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the molecules and workflows.
Caption: Molecular structures of the target aldehyde and its ketone analogue.
Caption: A generalized synthetic workflow for the ketone analogue.
Caption: Standard workflow for spectroscopic analysis.
Alternative Analytical Approaches
Beyond the standard spectroscopic triumvirate, other techniques can provide valuable structural information or confirm the presence of the aldehyde functionality.
-
Derivatization followed by GC-MS or LC-MS : Aldehydes can be selectively derivatized using reagents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). These derivatives can be readily analyzed by chromatographic methods, providing both separation from impurities and characteristic mass spectra for confirmation.
-
2D NMR Techniques : In cases of complex spectra, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy) are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular framework.
This guide underscores the power of a multi-technique spectroscopic approach for structural elucidation. While direct experimental data for this compound remains elusive, the predicted data, in conjunction with the experimental details of a close structural analogue, provides a solid foundation for future research and identification of this compound.
References
A Comparative Guide to Chiral Aldol Addition Methodologies: A Cost-Benefit Analysis of a Hypothetical Morpholine-Derived Aldehyde
For researchers, scientists, and drug development professionals, the efficient and stereoselective construction of carbon-carbon bonds is a cornerstone of complex molecule synthesis. The aldol reaction stands as a powerful tool in this endeavor. This guide provides a comparative cost-benefit analysis of a hypothetical chiral α-amino aldehyde, 2-Methyl-2-morpholinopropanal, against two well-established asymmetric aldol reaction methodologies: proline organocatalysis and the Evans chiral auxiliary approach.
Due to the limited availability of data on this compound in the current body of scientific literature, this guide presents a hypothetical yet chemically plausible scenario for its synthesis and application. This allows for a structured comparison with existing, data-supported methods, offering a framework for evaluating novel reagents in synthetic chemistry.
Performance Comparison of Asymmetric Aldol Methodologies
The following table summarizes the key performance indicators for the hypothetical use of this compound and its established alternatives in a model asymmetric aldol reaction between an enolizable aldehyde and an acceptor aldehyde.
| Metric | Hypothetical: this compound | Proline Catalysis | Evans Chiral Auxiliary |
| Overall Yield | Estimated 60-70% (over 2 steps) | Typically 70-95% | Typically 75-90% |
| Diastereoselectivity (syn:anti) | Dependent on reaction conditions | Often moderate to good (e.g., up to 95:5) | Excellent (typically >99:1 for syn) |
| Enantioselectivity (% ee) | Hypothetically high (design-dependent) | Good to excellent (often >95%) | Excellent (typically >99%) |
| Number of Synthetic Steps | 2 (Synthesis of aldehyde + aldol reaction) | 1 (Direct reaction) | 3 (Auxiliary attachment, aldol, removal) |
| Reagent/Catalyst Cost | Moderate (depends on amination reagent) | Low (L-proline is inexpensive) | High (Auxiliary and boron reagents) |
| Scalability | Potentially scalable | Highly scalable | Scalable, but cost can be a factor |
| Substrate Scope | Hypothetically broad for acceptor aldehydes | Broad for ketones, more limited for aldehydes | Broad and well-documented |
Cost-Benefit Analysis
This analysis provides an estimated cost comparison for conducting the model aldol reaction on a 10 mmol scale. Prices are based on commercially available reagent-grade chemicals and may vary by supplier and purity.
| Reagent/Solvent | Hypothetical: this compound | Proline Catalysis | Evans Chiral Auxiliary |
| Key Chiral Reagent | N/A (Hypothetical Synthesis) | L-Proline (~$0.12/g) | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (~$42/g) |
| Starting Materials | 2-Methylpropanal (~
| Aldehyde Donor, Aldehyde Acceptor | Propionyl chloride, Aldehyde Acceptor |
| Key Reagents | Amination reagent (e.g., photoredox catalyst) | - | Di-n-butylboron triflate (~
|
| Solvents | Dichloromethane, Diethyl ether | DMSO or DMF | Dichloromethane, Diethyl ether |
| Estimated Total Cost (10 mmol) | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for the hypothetical synthesis and application of this compound, alongside established protocols for proline-catalyzed and Evans auxiliary-mediated aldol reactions, are provided below.
Hypothetical Synthesis of this compound
This proposed synthesis is based on modern direct α-amination methodologies.
Step 1: α-Amination of 2-Methylpropanal In a nitrogen-flushed flask, 2-methylpropanal (10 mmol) is dissolved in dichloromethane (20 mL). A chiral imidazolidinone catalyst (5 mol%) and an N-centered radical precursor (e.g., an N-acyloxyphthalimide derivative of morpholine, 1.2 equiv) are added. The reaction mixture is cooled to 0°C and irradiated with a blue LED lamp for 24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Hypothetical Asymmetric Aldol Reaction using this compound
Step 2: Aldol Addition To a solution of this compound (10 mmol) in anhydrous dichloromethane (20 mL) at -78°C under a nitrogen atmosphere is added a Lewis acid (e.g., TiCl₄, 1.1 equiv). After stirring for 30 minutes, the acceptor aldehyde (12 mmol) is added dropwise. The reaction is stirred for 4 hours at -78°C. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired β-hydroxy aldehyde.
Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the donor aldehyde (20 mmol) in DMSO (10 mL) is added L-proline (30 mol%). The acceptor aldehyde (10 mmol) is then added, and the mixture is stirred at room temperature for 24-48 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Evans Asymmetric Aldol Reaction
Step 1: Acylation of Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (10 mmol) in anhydrous THF (40 mL) at -78°C is added n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. After 30 minutes, propionyl chloride (1.1 equiv) is added, and the reaction is stirred for 1 hour before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated to give the N-acyloxazolidinone.
Step 2: Aldol Reaction The N-acyloxazolidinone (10 mmol) is dissolved in anhydrous dichloromethane (40 mL) and cooled to -78°C. Di-n-butylboron triflate (1.2 equiv) is added, followed by triethylamine (1.3 equiv). After 1 hour, the acceptor aldehyde (12 mmol) is added, and the reaction is stirred for 2 hours at -78°C and then 1 hour at 0°C. The reaction is quenched with a phosphate buffer (pH 7). The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
Step 3: Auxiliary Removal The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide or another suitable reagent is added to cleave the auxiliary, which can often be recovered. The product is then isolated and purified.
Visualizing the Workflow
The following diagrams illustrate the key steps in each synthetic pathway.
A Comparative Analysis of Synthetic Pathways to 2-Methyl-2-morpholinopropanal: An Environmental Perspective
For researchers, scientists, and drug development professionals, the selection of a synthetic route extends beyond mere chemical efficiency to encompass environmental impact. This guide provides a comparative analysis of two potential synthetic pathways for 2-Methyl-2-morpholinopropanal, a valuable building block in medicinal chemistry. The classical Mannich reaction is compared against a plausible alternative involving the alkylation of a morpholine-derived enamine. This comparison is based on established chemical principles and data from analogous reactions, offering insights into the green chemistry metrics of each approach.
Executive Summary
The synthesis of this compound is achievable through at least two distinct chemical transformations. The first, a well-established one-pot Mannich reaction, involves the condensation of propanal, morpholine, and formaldehyde. The second, a two-step approach, proceeds via the formation and subsequent alkylation of a propanal-morpholine enamine. While the Mannich reaction offers the advantage of procedural simplicity, it often employs formaldehyde, a known carcinogen, raising significant environmental and safety concerns. The enamine alkylation route, while potentially milder and avoiding the use of formaldehyde, introduces an additional step and may require stoichiometric amounts of activating agents and anhydrous conditions, impacting its overall mass intensity. This guide presents a detailed comparison of these two routes, evaluating them on key green chemistry metrics, to aid in the selection of a more sustainable synthetic strategy.
Route 1: The Mannich Reaction
The Mannich reaction is a three-component condensation that offers a direct and atom-economical route to β-amino carbonyl compounds. In the context of this compound synthesis, this involves the reaction of propanal, morpholine, and a suitable source of formaldehyde.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq) and a suitable solvent such as ethanol.
-
Addition of Reagents: Cool the mixture in an ice bath and add propanal (1.1 eq) dropwise, followed by the slow addition of an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Environmental Impact Analysis
The primary environmental concern associated with the traditional Mannich reaction is the use of formaldehyde. Formaldehyde is classified as a human carcinogen and is highly toxic.[1] Its use necessitates stringent safety precautions and waste management protocols. From a green chemistry perspective, replacing formaldehyde with a less hazardous alternative is highly desirable. Green alternatives to formaldehyde in Mannich reactions include dimethoxymethane or paraformaldehyde, which can be depolymerized in situ, potentially reducing the concentration of free formaldehyde.[2]
Route 2: Enamine Alkylation
An alternative pathway to this compound involves a two-step process: the formation of an enamine from propanal and morpholine, followed by its alkylation with a suitable methylating agent.
Experimental Protocol (Hypothetical)
Step 1: Enamine Formation
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine propanal (1.0 eq) and morpholine (1.2 eq) in a solvent such as toluene.
-
Reaction: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Isolation: After cooling, the solvent is removed under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.
Step 2: Enamine Alkylation
-
Reaction Setup: Dissolve the crude enamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).
-
Alkylation: Cool the solution in an ice bath and add a methylating agent, such as methyl iodide (1.1 eq), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Isolation: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain this compound.
Environmental Impact Analysis
This route avoids the use of formaldehyde. However, it is a two-step process, which can lead to a lower overall yield and increased solvent and energy consumption. The use of a methylating agent like methyl iodide presents its own set of hazards, as it is a toxic and volatile compound. The requirement for anhydrous conditions and an inert atmosphere adds to the process complexity and resource utilization. From a green chemistry standpoint, the development of a catalytic and more atom-economical alkylation step would improve the environmental profile of this route.
Comparative Data
Table 1: Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Mannich Reaction | Route 2: Enamine Alkylation |
| Number of Steps | 1 | 2 |
| Estimated Overall Yield | 60-80% | 50-70% |
| Atom Economy (Ideal) | High (loss of one water molecule) | Moderate (two steps with byproducts) |
| Key Reagents | Propanal, Morpholine, Formaldehyde | Propanal, Morpholine, Methyl Iodide |
| Solvents | Ethanol, Ethyl Acetate | Toluene, Tetrahydrofuran, Ethyl Acetate |
| Reaction Conditions | Room Temperature | Reflux (Step 1), 0°C to RT (Step 2) |
| Process Mass Intensity (PMI) (Estimated) | Lower | Higher |
Table 2: Qualitative Environmental Impact Assessment
| Environmental/Safety Aspect | Route 1: Mannich Reaction | Route 2: Enamine Alkylation |
| Use of Hazardous Reagents | High (Formaldehyde) | Moderate (Methyl Iodide) |
| Toxicity of Byproducts | Low (Water) | Moderate (Iodide salts) |
| Solvent Usage | Moderate | High |
| Energy Consumption | Low | Moderate |
| Process Simplicity | High | Moderate |
| Potential for Greener Alternatives | High (Formaldehyde substitutes) | Moderate (Alternative alkylating agents) |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the Mannich Reaction.
Caption: Workflow for the Enamine Alkylation Route.
Conclusion and Recommendations
Both the Mannich reaction and the enamine alkylation route present viable, yet distinct, pathways to this compound.
-
The Mannich reaction is a more direct and potentially more atom-economical approach. Its primary drawback is the use of highly hazardous formaldehyde. Future research should focus on the implementation of greener formaldehyde surrogates or the use of catalytic, solvent-free conditions to mitigate its environmental impact.
-
The enamine alkylation route offers the significant advantage of avoiding formaldehyde. However, its multi-step nature and the use of other hazardous reagents and anhydrous conditions currently make it a less "green" option in its classical form. Improvements in this route would involve the development of a one-pot enamine formation-alkylation protocol and the use of more environmentally benign alkylating agents and solvents.
For research and development purposes where small quantities are required and stringent safety measures can be implemented, the Mannich reaction may be a more straightforward choice. However, for larger-scale production, the significant hazards associated with formaldehyde may render the enamine alkylation route, despite its current limitations, a more attractive starting point for process development and green optimization. The choice of synthesis route will ultimately depend on the specific requirements of the project, including scale, available resources, and the priority given to minimizing environmental and safety risks.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-2-morpholinopropanal: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methyl-2-morpholinopropanal (CAS No. 16042-91-4). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. This compound is harmful if swallowed, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be fully aware of its associated hazards. The following table summarizes the key risks and the necessary precautions.
| Hazard Statement | GHS Classification | Disposal Consideration |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Prevent ingestion. Do not eat, drink, or smoke when handling. If swallowed, rinse mouth and call a POISON CENTER or doctor. |
| H360FD: May damage fertility. May damage the unborn child. | Reproductive Toxicity (Cat. 1B) | Avoid exposure, especially for individuals of reproductive potential. Handle only with appropriate PPE and in a designated area. |
| H411: Toxic to aquatic life with long lasting effects. | Hazardous to the aquatic environment, long-term hazard (Cat. 2) | Do not dispose of down the drain or in regular trash. Prevent release to the environment. Collect spillage. All waste must be treated as hazardous. |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.
Step-by-Step Disposal Protocol
The primary and mandatory disposal route for this compound and any materials contaminated with it is through a licensed hazardous waste disposal service.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: All waste streams containing this compound must be treated as hazardous waste. This includes pure unused chemical, reaction residues, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, weighing boats).
-
Containerization:
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.
-
Collect solid waste (e.g., contaminated gloves, paper towels) in a separate, clearly labeled, and sealed container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
List the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials.
-
Store the container within secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Spill Response:
In the event of a spill, immediately evacuate the area and alert personnel. Increase ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) before handling any chemical.
Personal protective equipment for handling 2-Methyl-2-morpholinopropanal
Essential Safety and Handling Guide for 2-Methyl-2-morpholinopropanal
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling this compound (CAS No. 16042-91-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar chemicals, namely morpholine and propanal. A conservative approach is advised, assuming the compound may share the hazardous properties of both parent structures.
Core Safety Information
Based on the analysis of related compounds, this compound should be handled as a substance that is potentially flammable, toxic if inhaled or in contact with skin, and capable of causing severe skin and eye irritation or damage. It may also pose risks to respiratory and reproductive health.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times. A full-face shield must be worn when handling larger quantities or when there is a significant risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged or immersive contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated, torn, or punctured. |
| Lab Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn over personal clothing. For procedures with a high splash potential, a chemical-resistant apron is also required. | |
| Closed-Toe Shoes | Shoes made of a durable, chemical-resistant material that fully cover the feet are mandatory. | |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Before handling, ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Clear the work area of all unnecessary items and potential ignition sources.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Chemical :
-
Conduct all transfers and manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Use compatible labware (e.g., glass, PTFE) and avoid contact with strong oxidizing agents.
-
Keep containers tightly sealed when not in use.
-
-
Spill Response :
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
-
Waste Collection : All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.
Emergency First Aid Procedures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visual Workflow and Logic Diagrams
To further clarify the necessary safety protocols, the following diagrams illustrate the safe handling workflow and the logical hierarchy of personal protective equipment.
Caption: Safe handling workflow for this compound.
Caption: Hierarchy of controls for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
